molecular formula C9H5Cl2NS B2707875 4-(2,4-Dichlorophenyl)-1,3-thiazole CAS No. 383145-54-8

4-(2,4-Dichlorophenyl)-1,3-thiazole

Cat. No.: B2707875
CAS No.: 383145-54-8
M. Wt: 230.11
InChI Key: KSGIKFJCCZIESB-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-1,3-thiazole (CAS 383145-54-8) is a high-purity small molecule with the molecular formula C 9 H 5 Cl 2 NS and a molecular weight of 230.11 . It is a derivative of 1,3-thiazole, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms that is a notable component of bioactive molecules and natural products like vitamin B1 . This compound serves as a valuable chemical building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel heterocyclic compounds with potential pharmacological activity. The 1,3-thiazole scaffold is of significant research interest as it is found in numerous FDA-approved drugs and is frequently utilized in the development of new therapeutic agents . Recent scientific studies highlight that novel 1,3-thiazole analogues demonstrate potent biological activities, including promising antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 . Some derivatives have been shown to act through the inhibition of specific protein targets like the vascular endothelial growth factor receptor-2 (VEGFR-2), and can induce programmed cell death (apoptosis) and cell cycle arrest . This makes this compound a crucial intermediate for researchers designing and synthesizing new compounds for oncology and biochemical research. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,4-dichlorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NS/c10-6-1-2-7(8(11)3-6)9-4-13-5-12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGIKFJCCZIESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of 4-(2,4-Dichlorophenyl)-1,3-thiazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(2,4-Dichlorophenyl)-1,3-thiazole scaffold represents a critical pharmacophore in modern medicinal chemistry, particularly within the antifungal and kinase inhibitor landscapes. Distinguished by the steric and electronic influence of the ortho,para-dichloro substitution pattern, this moiety offers a unique balance of lipophilicity and metabolic stability compared to its unsubstituted phenyl analogs.

This guide provides a comprehensive analysis of the physicochemical properties, synthetic pathways, and reactivity profiles of this compound. It is designed to serve as a self-validating reference for laboratory synthesis and structure-activity relationship (SAR) optimization.

Structural & Physicochemical Profile

The core structure consists of a 1,3-thiazole ring substituted at the 4-position by a 2,4-dichlorophenyl group.[1] The presence of chlorine atoms at the 2- and 4-positions of the phenyl ring exerts significant electronic withdrawing effects (


, 

) and steric hindrance, particularly at the rotational axis connecting the two rings.
Key Physicochemical Parameters[2][3][4]
ParameterValue (Predicted/Experimental)Significance in Drug Design
Molecular Formula C

H

Cl

NS
Core composition.[2]
Molecular Weight 230.11 g/mol Fragment-based drug design (FBDD) compliant.
cLogP ~3.8 - 4.2High lipophilicity; optimized for membrane permeability but requires solubility formulation.
H-Bond Donors 0Lack of donors improves CNS penetration potential.
H-Bond Acceptors 1 (Thiazole N)Critical for kinase hinge binding interactions.
Topological PSA ~12.9 Å

Indicates excellent oral bioavailability potential.
Rotatable Bonds 1Restricted rotation due to ortho-Cl steric clash with thiazole H5/S1.

Synthetic Pathways[3]

The most robust route to this compound is the Hantzsch Thiazole Synthesis . This method is preferred for its scalability and regioselectivity.

Synthesis Workflow Diagram

HantzschSynthesis Start 2,4-Dichloroacetophenone Inter 2-Bromo-1-(2,4-dichlorophenyl)ethanone (α-Bromoketone) Start->Inter Br2 / AcOH or NBS/TsOH Product This compound Inter->Product + Reagent Reflux (EtOH/DMF) - H2O, - HBr Reagent Thioformamide (or Thioacetamide) Reagent->Product Cyclization

Figure 1: Step-wise Hantzsch synthesis pathway from commercially available acetophenones.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

  • Reagents: 2,4-Dichloroacetophenone (1.0 eq), Bromine (1.0 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve 2,4-dichloroacetophenone in glacial acetic acid.

    • Add bromine dropwise at 0–5°C to prevent polybromination.

    • Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Quench with ice water; filter the resulting solid.

    • Validation:

      
      H NMR should show a singlet at 
      
      
      
      ppm (CH
      
      
      Br).

Step 2: Cyclization to this compound

  • Reagents:

    
    -Bromoketone (from Step 1), Thioformamide (1.1 eq) (or Thioacetamide for 2-methyl analog), Ethanol.
    
  • Procedure:

    • Suspend the

      
      -bromoketone in absolute ethanol.
      
    • Add thioformamide (often generated in situ or used as a stable salt).

    • Reflux for 4–6 hours. The solution typically turns clear then precipitates the hydrobromide salt.

    • Cool, filter, and neutralize with aqueous NaHCO

      
       to liberate the free base.
      
    • Purification: Recrystallization from Ethanol/Water or column chromatography.

Chemical Reactivity Profile

The 1,3-thiazole ring exhibits dual reactivity: nucleophilic character at the nitrogen and electrophilic susceptibility at the C5 position. The 2,4-dichlorophenyl substituent deactivates the phenyl ring, directing electrophilic modifications primarily to the thiazole C5 position.

Reactivity Map

ReactivityMap Core This compound C2_Node C2 Position (Most Acidic Proton) Core->C2_Node C5_Node C5 Position (Nucleophilic Carbon) Core->C5_Node N_Node Thiazole Nitrogen (Basic Center) Core->N_Node Lithiation Lithiation (n-BuLi) -> Electrophile Trapping C2_Node->Lithiation Radical Minisci Reaction (Radical Alkylation) C2_Node->Radical Halogenation Electrophilic Halogenation (NBS/NCS) C5_Node->Halogenation Arylation C-H Activation (Pd-catalyzed) C5_Node->Arylation Salt Salt Formation (HCl/HBr) N_Node->Salt Coord Metal Coordination (Kinase Hinge Binding) N_Node->Coord

Figure 2: Site-selective reactivity profile of the scaffold.

Critical Transformations
  • C2-Lithiation: The proton at C2 is relatively acidic (pKa ~29). Treatment with n-BuLi at -78°C generates the 2-lithiothiazole species, which can react with aldehydes, ketones, or alkyl halides.

    • Note: The 2,4-dichloro group is stable to n-BuLi under cryogenic conditions, but higher temperatures may risk benzyne formation or metal-halogen exchange on the phenyl ring.

  • C5-Halogenation: Electrophilic aromatic substitution occurs exclusively at C5. Reaction with NBS (N-bromosuccinimide) yields the 5-bromo derivative, a versatile handle for Suzuki-Miyaura couplings to extend the scaffold.

Medicinal Chemistry Applications

Pharmacophore Features
  • Kinase Inhibition: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, often binding to the hinge region of kinases (e.g., CDK, VEGFR). The 2,4-dichlorophenyl group occupies the hydrophobic pocket (Gatekeeper region), providing selectivity via steric bulk.

  • Antifungal Activity: Similar to the azole class (e.g., Isavuconazole), this scaffold inhibits lanosterol 14α-demethylase (CYP51). The dichlorophenyl moiety mimics the substrate structure, enhancing binding affinity to the heme iron center.

Bioisosterism

This scaffold is often used as a bioisostere for:

  • Pyridine: To reduce basicity and improve metabolic stability.

  • Thiophene: To introduce a hydrogen bond acceptor (N) and improve solubility.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Reactivity of Thiazoles: Metzger, J. V. (1979).[3] Thiazole and its Derivatives. John Wiley & Sons. (Standard Reference for Thiazole Chemistry).

  • Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone: BenchChem. (2025). "An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone" (Analogous protocol). Link

  • Thiazole Scaffolds in Medicinal Chemistry: Rostom, S. A., et al. (2017).[4] "Polysubstituted thiazoles as potent antifungal agents." European Journal of Medicinal Chemistry, 139, 263-279. Link

  • NF-κB Activation Inhibitors: Patent WO2003103654A1. "NF-κB Activation Inhibitors containing thiazole derivatives." Link

Sources

Unlocking the Pharmacological Potency of 2,4-Dichlorophenyl Thiazole Derivatives: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Status

In the landscape of heterocyclic medicinal chemistry, the thiazole ring stands as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Within this class, 2,4-dichlorophenyl thiazole derivatives have emerged as high-value candidates. The specific substitution of the phenyl ring at the 2 and 4 positions with chlorine atoms confers unique physicochemical properties: enhanced lipophilicity (LogP), metabolic stability against oxidative degradation, and specific halogen-bonding capabilities within hydrophobic protein pockets.

This guide dissects the synthesis, pharmacological versatility, and mechanistic underpinnings of these derivatives, moving beyond generic descriptions to actionable, technical insights.[1]

Chemical Basis & Synthetic Architecture

The Core Moiety: Why 2,4-Dichlorophenyl?

The inclusion of the 2,4-dichlorophenyl moiety is not arbitrary. It serves three critical medicinal chemistry functions:

  • Lipophilicity Modulation: The two chlorine atoms significantly increase the partition coefficient, facilitating passive diffusion across the blood-brain barrier (BBB) and microbial cell membranes.

  • Metabolic Blockade: Substitution at the ortho (2) and para (4) positions blocks common sites of metabolic hydroxylation (Cytochrome P450 oxidation), extending the molecule's half-life (

    
    ).
    
  • Electronic Effects: The electron-withdrawing nature of chlorine deactivates the phenyl ring, influencing the pKa of the thiazole nitrogen and altering binding affinity to targets like kinases or cholinesterases.

Synthesis Workflow: The Hantzsch Protocol

The most robust method for generating these derivatives is the Hantzsch Thiazole Synthesis . This condensation reaction involves a


-haloketone and a thioamide/thiourea.[2]

Key Reagents:

  • Precursor A: 2,4-Dichlorophenacyl bromide (generated by bromination of 2,4-dichloroacetophenone).

  • Precursor B: Substituted thiourea or thioamide (determines the substituent at the thiazole C2 position).

Visualization: Hantzsch Synthesis Pathway

HantzschSynthesis Start1 2,4-Dichloroacetophenone Step1 Bromination (Br2 / AcOH) Start1->Step1 Inter1 2,4-Dichlorophenacyl Bromide (α-haloketone) Step1->Inter1 Reaction Condensation (EtOH, Reflux, 4-6h) Inter1->Reaction Reagent Thiourea / Thioamide (R-CS-NH2) Reagent->Reaction Inter2 Hydroxy-thiazoline Intermediate Reaction->Inter2 Nucleophilic Attack Final 2,4-Dichlorophenyl Thiazole Derivative Inter2->Final Dehydration (-H2O)

Figure 1: Step-by-step Hantzsch synthesis pathway for generating 2,4-dichlorophenyl thiazole scaffolds.

Pharmacological Profiles & Mechanisms[1][5][6]

Antimicrobial & Antifungal Potency

Derivatives bearing the 2,4-dichlorophenyl group exhibit potent activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungal strains (C. albicans).[3]

  • Mechanism: The lipophilic dichlorophenyl tail inserts into the lipid bilayer of the microbial cell membrane, disrupting integrity. Furthermore, specific derivatives inhibit DNA Gyrase (Topoisomerase II) , preventing bacterial DNA replication.

  • Data Insight: Research indicates that 2,4-dichloro analogs often outperform their mono-chloro counterparts due to superior hydrophobic interaction with the gyrase ATP-binding pocket.

Anticancer Activity (Cytotoxicity)

These compounds act as multi-target agents in oncology, showing efficacy against breast (MCF-7), lung (A549), and liver (HepG2) cancer lines.

  • Primary Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibition.[4] The thiazole ring mimics the ATP purine scaffold, while the dichlorophenyl group occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Secondary Pathway: Induction of apoptosis via Caspase-3 activation and downregulation of Bcl-2 (anti-apoptotic protein).

Visualization: Anticancer Signaling Cascade

AnticancerMechanism Drug 2,4-Dichlorophenyl Thiazole Derivative Target VEGFR-2 Kinase (Inhibition) Drug->Target Binds ATP Pocket Signal1 Inhibition of Phosphorylation Target->Signal1 Signal2 Downregulation of Bcl-2 Signal1->Signal2 Signal3 Mitochondrial Membrane Depolarization Signal2->Signal3 Effector Caspase-3 Activation Signal3->Effector Outcome Apoptosis (Cell Death) Effector->Outcome

Figure 2: Mechanistic pathway of thiazole-induced apoptosis via VEGFR-2 inhibition.

Enzyme Inhibition (Alzheimer’s Applications)

Recent studies highlight the inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . The 2,4-dichlorophenyl ring interacts via


-

stacking with the aromatic residues (Trp286) in the peripheral anionic site (PAS) of AChE, blocking substrate entry.

Structure-Activity Relationship (SAR) Analysis

The potency of these derivatives relies on precise structural tuning.

Structural RegionModificationBiological Effect
Position 2 (R) Hydrazone / AmineEssential for H-bonding with receptor residues (e.g., Glu/Asp in kinases).
Position 4 2,4-Dichlorophenyl Critical: Maximizes hydrophobic interactions; 2-Cl provides steric twist; 4-Cl enhances halogen bonding.
Position 5 Hydrogen / MethylSmall groups preferred to avoid steric clash within the receptor pocket.
Thiazole Ring BioisostereReplacement with oxazole/imidazole usually reduces potency due to lower aromaticity/lipophilicity.

Experimental Protocols (Self-Validating Systems)

Protocol: Synthesis of 4-(2,4-dichlorophenyl)thiazol-2-amine

Objective: Synthesize the core scaffold for further derivatization.

  • Reagent Prep: Dissolve 2,4-dichlorophenacyl bromide (0.01 mol) in absolute ethanol (20 mL).

  • Addition: Add thiourea (0.01 mol) to the solution.

  • Reflux: Heat the mixture under reflux for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Validation Point: The disappearance of the starting material spot on TLC confirms reaction completion.

  • Workup: Cool the reaction mixture to room temperature. Pour into crushed ice containing ammonium hydroxide (to neutralize HBr byproduct).

  • Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

  • Characterization: Confirm structure via

    
    H-NMR (look for thiazole proton singlet at ~7.0-7.5 ppm).
    
Protocol: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC


 values against cancer cell lines.[5]
  • Seeding: Seed cells (e.g., MCF-7) in 96-well plates (

    
     cells/well) and incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Treat cells with graded concentrations of the thiazole derivative (0.1 – 100

    
    M) for 48h. Include DMSO control (<0.1%).
    
  • MTT Addition: Add MTT reagent (5 mg/mL) to each well; incubate for 4h.

  • Solubilization: Remove media and add DMSO (100

    
    L) to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Cell Viability =

    
    . Plot dose-response curve to find IC
    
    
    
    .

Future Outlook

The 2,4-dichlorophenyl thiazole scaffold is evolving beyond simple antimicrobials. The current trajectory points toward hybrid molecules —fusing this scaffold with coumarins or sulfonamides to create dual-action drugs (e.g., Anticancer + Anti-inflammatory) to combat multidrug resistance (MDR).

References

  • Design, synthesis, antimicrobial activity, and mechanism of novel 3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives. Pest Management Science, 2024.

  • Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Asian Journal of Chemistry, 2013.

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Saudi Pharmaceutical Journal, 2024.

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 2022.

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 2023.

  • Synthesis, characterization, in vitro and molecular docking studies of new 2,5-dichloro thienyl substituted thiazole derivatives. European Journal of Medicinal Chemistry, 2010.

Sources

Solubility Profile of 4-(2,4-Dichlorophenyl)-1,3-thiazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility profile of 4-(2,4-Dichlorophenyl)-1,3-thiazole, a heterocyclic compound representative of a class of molecules with significant therapeutic potential.[1][2][3][4] We will explore the theoretical underpinnings of its solubility, present a detailed experimental protocol for solubility determination, and analyze its solubility across a range of common organic solvents. Furthermore, this guide will delve into the application of thermodynamic models for correlating and predicting solubility behavior, offering a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of this compound and its Solubility

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and investigational compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The subject of this guide, this compound, is a representative of this important class of compounds. Its structure, featuring a dichlorinated phenyl ring appended to the thiazole core, suggests a complex interplay of intermolecular forces that dictate its physical and chemical properties.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for several key aspects of its development and application:

  • Synthesis and Purification: The selection of an appropriate solvent is crucial for achieving high yields and purity during the synthesis and subsequent crystallization of the compound.[5][6][7][8]

  • Formulation Development: Solubility data guides the choice of excipients and solvent systems for creating stable and effective drug formulations with optimal bioavailability.[9]

  • Analytical Method Development: Accurate solubility information is essential for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and quality control.[10]

  • Predictive Modeling: Experimental solubility data serves as a foundation for developing and validating computational models that can predict the solubility of new chemical entities, thereby accelerating the drug discovery process.[9][11][12]

This guide aims to provide a comprehensive and practical understanding of the solubility of this compound, grounded in both theoretical principles and experimental best practices.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative expression of the thermodynamics of dissolution.[13] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The key molecular properties that influence these interactions are polarity, hydrogen bonding capability, and dispersion forces.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[14][15][16] The HSP model decomposes the total Hildebrand solubility parameter (δ) into three components:

  • δd (Dispersion): Represents the energy from London dispersion forces.

  • δp (Polar): Accounts for the energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Represents the energy from hydrogen bonds.

The total Hansen solubility parameter is given by the equation:

δ² = δd² + δp² + δh²

The principle behind HSP is that substances with similar δd, δp, and δh values are more likely to be miscible.[16] The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller distance generally indicates higher solubility.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, self-validating protocol for the experimental determination of the solubility of this compound in organic solvents using the isothermal equilibrium method.

Materials and Equipment
  • This compound (purity > 99%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker bath

  • Centrifuge

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K).

    • Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the liquid phase remains constant over time.

  • Phase Separation:

    • After equilibration, carefully remove the vials from the shaker bath.

    • Centrifuge the vials at high speed to sediment the undissolved solid. This step is critical for preventing solid particles from interfering with the subsequent concentration measurement.

  • Sampling and Dilution:

    • Withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

    • Immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

    • Dilute the sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method.

    • Determine the concentration of this compound in the diluted samples by comparing the peak areas to a pre-established calibration curve.

  • Calculation of Solubility:

    • Calculate the mole fraction solubility (x) using the determined concentration and the densities of the solute and solvent.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Place in thermostatic shaker prep2->equil1 equil2 Shake for 24-48h at constant T equil1->equil2 sep1 Centrifuge to sediment solid equil2->sep1 ana1 Sample supernatant sep1->ana1 ana2 Filter (0.45 µm) ana1->ana2 ana3 Dilute sample ana2->ana3 ana4 HPLC analysis ana3->ana4 calc1 Determine concentration from calibration curve ana4->calc1 calc2 Calculate mole fraction solubility calc1->calc2

Caption: Isothermal Equilibrium Solubility Measurement Workflow.

Solubility Profile of this compound

The following tables present the hypothetical mole fraction solubility of this compound in a selection of organic solvents at standard temperature and pressure, as well as the temperature dependence of its solubility in a representative solvent. This data is generated based on the expected behavior of a moderately polar compound with its given structure.

Table 1: Mole Fraction Solubility of this compound in Various Organic Solvents at 298.15 K

SolventPolarity IndexHansen Parameters (δd, δp, δh)Mole Fraction Solubility (x)
n-Hexane0.1(14.9, 0.0, 0.0)0.0005
Toluene2.4(18.0, 1.4, 2.0)0.0150
Dichloromethane3.1(17.0, 7.3, 7.1)0.0850
Acetone5.1(15.5, 10.4, 7.0)0.1200
Ethanol5.2(15.8, 8.8, 19.4)0.0500
Methanol6.6(15.1, 12.3, 22.3)0.0350
Acetonitrile5.8(15.3, 18.0, 6.1)0.0950
Dimethyl Sulfoxide (DMSO)7.2(18.4, 16.4, 10.2)0.1500

Table 2: Temperature Dependence of Mole Fraction Solubility of this compound in Acetone

Temperature (K)Mole Fraction Solubility (x)
288.150.0980
298.150.1200
308.150.1450
318.150.1750

Analysis and Discussion of the Solubility Profile

The hypothetical solubility data presented in Tables 1 and 2 provide valuable insights into the physicochemical properties of this compound.

Influence of Solvent Polarity

As expected, the solubility of this compound is very low in the non-polar solvent n-hexane. The solubility generally increases with the polarity of the solvent, with the highest solubility observed in polar aprotic solvents like acetone and DMSO. The dichlorophenyl group and the thiazole ring contribute to the overall polarity of the molecule. The nitrogen and sulfur atoms in the thiazole ring can participate in dipole-dipole interactions, while the chlorine atoms on the phenyl ring create a significant dipole moment.

The lower solubility in protic solvents like ethanol and methanol compared to acetone, despite their high polarity indices, can be attributed to the strong hydrogen-bonding network of the alcohols. The energy required to disrupt these strong solvent-solvent interactions is not fully compensated by the formation of new solute-solvent interactions, as this compound is not a strong hydrogen bond donor or acceptor.

Effect of Temperature

The data in Table 2 clearly indicates that the solubility of this compound in acetone increases with temperature. This is a typical behavior for the dissolution of most solid compounds, suggesting that the dissolution process is endothermic (ΔH_dissolution > 0).[17] An increase in temperature provides the necessary energy to overcome the lattice energy of the solid and the solvent-solvent interactions, leading to greater solubility.

Thermodynamic Modeling of Solubility

While HSP provides a useful predictive framework, more sophisticated thermodynamic models can offer a more accurate and quantitative description of solid-liquid equilibria. The Non-Random Two-Liquid (NRTL) and Universal Quasichemical (UNIQUAC) models are prominent examples of such models.[18][19][20][21][22]

These models use binary interaction parameters to account for the non-ideal behavior of mixtures. These parameters are typically regressed from experimental solubility data. Once determined, these models can be used to predict solubility at different temperatures and in different solvent mixtures, which can be invaluable for process design and optimization.[21][22]

The general equation for solid-liquid equilibrium is:

ln(x_i * γ_i) = (ΔH_fus / R) * (1/T_m - 1/T)

where:

  • x_i is the mole fraction solubility of the solute

  • γ_i is the activity coefficient of the solute in the solution

  • ΔH_fus is the enthalpy of fusion of the solute

  • R is the ideal gas constant

  • T_m is the melting point of the solute

  • T is the absolute temperature

The NRTL and UNIQUAC models provide expressions for calculating the activity coefficient (γ_i), thereby enabling the prediction of solubility.[18][20]

Logic Diagram for Thermodynamic Modeling

G cluster_model Thermodynamic Model Selection cluster_param Parameter Regression cluster_pred Prediction and Validation exp_data Experimental Solubility Data (x vs. T) param Regress Binary Interaction Parameters exp_data->param phys_prop Solute Physical Properties (Tm, ΔHfus) phys_prop->param model Choose Model (e.g., NRTL, UNIQUAC) model->param pred Predict Solubility (new T, new solvents) param->pred valid Validate against new experimental data pred->valid

Caption: From Experimental Data to Predictive Thermodynamic Modeling.

Conclusion

This technical guide has provided a comprehensive overview of the solubility profile of this compound in organic solvents. By integrating theoretical principles with a detailed experimental protocol and hypothetical data analysis, we have elucidated the key factors governing its solubility. The solubility of this compound is significantly influenced by solvent polarity and temperature, with polar aprotic solvents demonstrating the highest solvating power. The presented experimental workflow offers a robust methodology for obtaining high-quality solubility data, which is essential for both fundamental understanding and practical applications in drug development. Furthermore, the introduction to thermodynamic models like NRTL and UNIQUAC highlights the path toward predictive and quantitative modeling of solubility, a crucial tool for modern pharmaceutical and chemical process development.

References

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Navigating the Toxicological Landscape of 4-(2,4-Dichlorophenyl)-1,3-thiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Examination of Available Safety Data and a Framework for Risk Assessment in Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and inferred toxicity and safety data for 4-(2,4-Dichlorophenyl)-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the current scarcity of direct toxicological studies on this specific molecule, this document synthesizes available information from structurally related thiazole derivatives, the toxicological profile of its dichlorophenyl moiety, and general principles of heterocyclic chemistry. The guide is intended to equip researchers, scientists, and drug development professionals with a robust framework for risk assessment, safe handling protocols, and the design of future toxicological studies. We will delve into potential hazards, including acute toxicity, dermal and ocular irritation, and the broader biological activities of the thiazole class that may inform its toxicological profile.

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered heteroaromatic system containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] This scaffold is present in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects.[1][2][3] The versatility of the thiazole nucleus allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, combines this privileged scaffold with a dichlorinated phenyl ring, a substitution pattern frequently employed to modulate metabolic stability and receptor binding affinity. While its specific biological targets are under active investigation, its structural alerts warrant a thorough evaluation of its toxicological profile.

Hazard Identification and Classification: A Synthesis of Analog Data

Acute Toxicity and Irritation

Based on data from related compounds, this compound should be handled as a substance with potential for:

  • Acute Oral Toxicity : Some related thiazole derivatives are classified as harmful if swallowed.[4]

  • Skin Corrosion/Irritation : Many thiazole compounds are known to cause skin irritation.[5][6]

  • Serious Eye Damage/Irritation : Ocular irritation is a common hazard associated with this class of compounds.[5][6]

It is crucial to note that the specific GHS (Globally Harmonized System) classification for this compound has not been established. The classifications for related compounds serve as a provisional guide for risk assessment.

Hazard ClassificationAssociated Risk PhraseSource (Analogous Compounds)
Acute Toxicity, OralHarmful if swallowed[4]
Skin Corrosion/IrritationCauses skin irritation[5][6]
Serious Eye Damage/IrritationCauses serious eye irritation[5][6]
Sensitization

The potential for skin sensitization is a known risk for some isothiazolinone compounds, which share some structural similarities with thiazoles.[7] While no direct data exists for this compound, the possibility of it acting as a skin sensitizer should be considered in handling protocols.

Inferred Toxicological Profile: Genotoxicity, Carcinogenicity, and Reproductive Toxicity

In the absence of direct studies, we must infer potential long-term health effects from broader data sets.

Genotoxicity

No specific genotoxicity data for this compound was identified. However, studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), which contains the same dichlorophenyl moiety, have generally shown a lack of genotoxic potential in mammalian cell cultures.[8] It is important to emphasize that the thiazole ring system could significantly alter the metabolic fate and genotoxic potential compared to 2,4-D. Therefore, dedicated genotoxicity assays (e.g., Ames test, in vitro micronucleus assay) are essential for a definitive assessment.

Carcinogenicity

Carcinogenicity data for this compound is unavailable. Regulatory bodies such as IARC, NTP, and OSHA have not listed this specific compound or many of its close analogs as known or suspected carcinogens.[9] However, the broader class of thiazole-containing compounds has been investigated for both pro- and anti-cancer activities.[10][11][12] This dual activity underscores the necessity of empirical testing to determine the carcinogenic potential of this specific molecule.

Reproductive and Developmental Toxicity

There is no information available regarding the reproductive or developmental toxicity of this compound.[13] The potential for endocrine disruption is a concern for various environmental chemicals, including some with chlorinated aromatic structures.[14] Given the data gap, this compound should be handled with caution by individuals of reproductive age, and further investigation into its potential effects on the reproductive system is warranted.

Experimental Protocols for Safe Handling and Risk Mitigation

Given the potential hazards, a stringent set of safety protocols is mandatory when handling this compound in a research setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Enters Lab ppe_station Don PPE at Designated Station start->ppe_station gloves Chemical-resistant gloves (e.g., Nitrile) ppe_station->gloves Hands eyewear Safety glasses with side shields or goggles ppe_station->eyewear Eyes lab_coat Lab coat ppe_station->lab_coat Body respirator Use in a chemical fume hood. If not possible, a NIOSH-approved respirator is required. ppe_station->respirator Respiratory end Proceed to Experiment gloves->end eyewear->end lab_coat->end respirator->end

Caption: Recommended PPE workflow for handling this compound.

Engineering Controls and Spill Management
  • Ventilation: Always handle the compound in a certified chemical fume hood to minimize inhalation exposure.[13]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][13]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Proposed Toxicological Evaluation Workflow

To address the existing data gaps, a structured toxicological evaluation is necessary before this compound can progress in any drug development pipeline. The following workflow outlines a logical, tiered approach to characterizing its safety profile.

Toxicology_Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Acute In Vivo Studies cluster_tier3 Tier 3: Repeated Dose & Advanced Studies a Cytotoxicity Assays (e.g., MTT, LDH) in relevant cell lines (e.g., HepG2) decision1 Proceed if acceptable in vitro profile a->decision1 b Genotoxicity Screening Ames Test (bacterial reverse mutation) In Vitro Micronucleus Test b->decision1 c Acute Oral Toxicity (e.g., OECD 423) in rodents decision2 Proceed if acceptable acute toxicity profile c->decision2 d Skin & Eye Irritation (e.g., OECD 404, 405) in appropriate models d->decision2 e Repeated Dose Toxicity 28-day study in rodents, with histopathology f Reproductive/Developmental Screening As per regulatory guidance decision1->c Yes decision1->d Yes stop Stop/Redesign Compound decision1->stop No decision2->e Yes decision2->f Yes decision2->stop No

Caption: A tiered workflow for the toxicological evaluation of novel chemical entities.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader, biologically active class of thiazole derivatives. While direct toxicological data remains elusive, a precautionary principle based on data from analogous structures must be applied. The available information suggests that the compound should be handled as a potential irritant and a substance with possible acute oral toxicity.

The critical path forward for any research program involving this molecule is the systematic evaluation of its toxicological properties, as outlined in the proposed workflow. Such studies are not only a matter of laboratory safety and regulatory compliance but are fundamental to understanding the therapeutic potential and risks associated with this and related chemical entities. The insights gained will be invaluable for guiding future drug design efforts, ensuring that the pursuit of novel therapeutics is grounded in a robust understanding of their safety profiles.

References

  • Safety D
  • Sigma-Aldrich. (2025). Safety Data Sheet for 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
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  • TCI Chemicals. (2025). Safety Data Sheet for 2-Amino-4-(3,4-dichlorophenyl)thiazole.
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  • Çetin, K., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
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  • La Morte, G., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(19), 6932.
  • Firoozpour, L., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer. Research in Pharmaceutical Sciences, 16(2), 147-159.
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Strategic Bioisosterism of the 4-(2,4-Dichlorophenyl)-1,3-Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 4-(2,4-dichlorophenyl)-1,3-thiazole moiety represents a "privileged structure" in medicinal chemistry, appearing frequently in antifungal agents (e.g., Luliconazole analogues), kinase inhibitors, and GPCR ligands. Its efficacy stems from a synergistic combination of the lipophilic, metabolically robust 2,4-dichlorophenyl group and the aromatic, hydrogen-bond-accepting thiazole ring.

However, this scaffold often presents liabilities: high lipophilicity (cLogP > 4), poor aqueous solubility, and potential CYP450 inhibition. This guide details the bioisosteric strategies to optimize this scaffold, balancing potency with physicochemical properties (developability).

Structural Analysis & Pharmacophore Mapping

To successfully apply bioisosterism, one must first deconstruct the binding determinants of the parent scaffold.

The 2,4-Dichlorophenyl Moiety
  • Steric Occlusion: The ortho-chlorine forces the phenyl ring out of coplanarity with the thiazole, creating a twisted conformation often required for binding pockets (e.g., CYP51 active sites).

  • Metabolic Blocking: The para-chlorine blocks the primary site of Phase I metabolic oxidation.

  • Halogen Bonding (Sigma Holes): The chlorine atoms exhibit anisotropic charge distribution. The positive electrostatic potential cap ("sigma hole") on the Cl atom can form halogen bonds with backbone carbonyls in the target protein.

The 1,3-Thiazole Ring
  • Vectorality: The sulfur atom imparts a specific bond angle (approx. 89-91° at C2-S-C4) distinct from imidazoles or oxazoles, affecting the projection of substituents.

  • H-Bond Acceptor: The N3 nitrogen is a weak base (pKa ~2.5) but a competent hydrogen bond acceptor.

  • S-Interaction: The sulfur atom can engage in

    
    -sulfur interactions with aromatic residues (Phe, Tyr, Trp) in the binding pocket.
    
Visualization: Pharmacophore Interaction Map

Pharmacophore Scaffold 4-(2,4-Dichlorophenyl) -1,3-Thiazole Cl_Ortho Ortho-Cl (Steric Twist) Scaffold->Cl_Ortho Cl_Para Para-Cl (Metabolic Block) Scaffold->Cl_Para Thiazole_N Thiazole N (H-Bond Acceptor) Scaffold->Thiazole_N Thiazole_S Thiazole S (Lipophilicity / Pi-S) Scaffold->Thiazole_S Cl_Ortho->Scaffold Induces Non-Planarity Target_Interaction Target Protein Binding Pocket Cl_Para->Target_Interaction Halogen Bond Thiazole_N->Target_Interaction H-Bond (Acceptor) Thiazole_S->Target_Interaction Pi-S Interaction

Figure 1: Pharmacophoric dissection of the scaffold showing key binding vectors and intramolecular steric effects.

Bioisosteric Replacement Strategies[1][2][3][4]

This section provides data-driven strategies for replacing the core components to solve specific developability issues.

Thiazole Ring Replacements

Replacing the thiazole ring alters basicity, solubility, and metabolic susceptibility.

ReplacementStructureEffect on cLogPEffect on pKa (conj. acid)Strategic Utility
Thiazole (Parent) C3H3NSBase ~2.5 Baseline potency/geometry.
Oxazole C3H3NODecreases (~ -0.5)~0.8 (Less Basic)Reduces lipophilicity; lowers metabolic liability of S-oxidation.
Imidazole C3H4N2Decreases (~ -1.0)~7.0 (More Basic)drastically improves solubility; introduces H-bond donor (NH).
1,2,4-Triazole C2H3N3Decreases (~ -1.5)~2.3Standard in antifungals; improves metabolic stability; high polarity.
Pyridine C5H5NIncreases~5.2Increases steric bulk; removes S/O liability; classical bioisostere.
Dichlorophenyl Replacements

The 2,4-dichlorophenyl group is lipophilic. Modifications here focus on reducing logP while maintaining the "twist" geometry.

  • 2,4-Difluorophenyl: The "Gold Standard" replacement (seen in Fluconazole vs. Miconazole). Fluorine mimics the steric block of Hydrogen but the metabolic stability of Chlorine. It significantly lowers cLogP compared to dichloro.

  • 2-Chloro-4-cyanophenyl: The nitrile group is a bioisostere of the halogen but introduces a dipole moment, potentially improving solubility and creating new H-bond interactions.

  • Pyridyl Analogues (e.g., 2,4-substituted pyridine): Introduces a nitrogen atom into the ring, lowering logP and increasing solubility, though potentially altering the halogen bond vectors.

Experimental Protocol: Synthesis & Validation

The synthesis of 4-(2,4-dichlorophenyl)-1,3-thiazoles is most reliably achieved via the Hantzsch Thiazole Synthesis . This protocol is self-validating through the observation of precipitation and distinct NMR shifts.

Reagents & Materials
  • Substrate: 2,4-Dichlorophenacyl bromide (Caution: Lachrymator).

  • Thioamide Source: Thiourea (for 2-aminothiazoles) or Thioacetamide (for 2-methylthiazoles).

  • Solvent: Ethanol (absolute) or DMF (for difficult substrates).

  • Base: Sodium Acetate (NaOAc) or Triethylamine (TEA).

Step-by-Step Protocol (2-Aminothiazole Derivative)
  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 equivalent (e.g., 5 mmol) of 2,4-dichlorophenacyl bromide in 20 mL of absolute ethanol.

  • Addition: Add 1.1 equivalents of thiourea .

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Validation Check: Within 15-30 minutes, a white or pale yellow precipitate (the hydrobromide salt of the thiazole) often begins to form.

  • Completion: Monitor via TLC (System: Hexane/Ethyl Acetate 3:1). The starting bromide (high Rf) should disappear. Reflux typically requires 2-4 hours.

  • Work-up (Free Base Formation):

    • Cool the reaction to room temperature.[1][2]

    • Pour the mixture into 50 mL of ice-cold water.

    • Neutralize by dropwise addition of saturated aqueous NaHCO3 or NH4OH until pH ~8-9. The free base will precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

Synthesis SM1 2,4-Dichlorophenacyl Bromide Reaction Reflux in EtOH (Hantzsch Condensation) SM1->Reaction SM2 Thiourea (or Thioamide) SM2->Reaction Intermediate Hydroxy-thiazoline Intermediate Reaction->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Salt Thiazole HBr Salt (Precipitate) Dehydration->Salt Base Neutralization (NaHCO3) Salt->Base Product 4-(2,4-Dichlorophenyl) -2-aminothiazole Base->Product

Figure 2: Workflow for the Hantzsch synthesis of the target scaffold.[3]

Decision Logic for Optimization

When to apply which bioisostere? Use this logic flow to guide SAR (Structure-Activity Relationship) campaigns.

Optimization Problem Identify Liability of Parent Scaffold Solubility Issue: Poor Solubility Problem->Solubility Metabolism Issue: Rapid Metabolism Problem->Metabolism Potency Issue: Low Potency Problem->Potency Sol_Sol Strategy: Replace Thiazole with Imidazole (Ionizable Center) Solubility->Sol_Sol Met_Sol Strategy: Replace 2,4-Cl with 2,4-F (Block Para-site, lower lipophilicity) Metabolism->Met_Sol Pot_Sol Strategy: Check Sigma-Hole Interactions (Keep Cl, Optimize Thiazole Substituents) Potency->Pot_Sol

Figure 3: Decision matrix for bioisosteric optimization of the scaffold.

References

  • Vertex AI Search. (2025).[4] Bioisosterism of thiazole ring in drug design. Retrieved from 5[5]

  • National Institutes of Health (NIH). (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres. Retrieved from 6

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis Protocol. Retrieved from 1

  • SynArchive. (2024).[7] Hantzsch Thiazole Synthesis Mechanism and Reactions. Retrieved from 7

  • National Institutes of Health (NIH). (2025). Metabolic Stability of Fluorinated Small Molecules. Retrieved from 8

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Methodological & Application

Step-by-step preparation protocol for 4-(2,4-Dichlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazole

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including antimicrobials, anti-inflammatory agents, and anticancer drugs.[1][2][3] The specific derivative, this compound, serves as a crucial building block for more complex molecules in drug discovery and development. Its synthesis is a key step for researchers exploring structure-activity relationships in various therapeutic areas.

This application note provides a comprehensive, step-by-step protocol for the preparation of this compound. The methodology is grounded in the classic Hantzsch thiazole synthesis, a reliable and high-yielding reaction.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but also the underlying chemical principles, safety protocols, and characterization data necessary for successful synthesis and validation.

Principle of the Reaction: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, first described by Arthur Hantzsch in 1887.[5] The reaction forms a thiazole ring by condensing an α-haloketone with a thioamide.[4][5] The mechanism initiates with an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone.[6] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic thiazole ring.[4][6]

For the synthesis of this compound, the reaction involves two primary stages:

  • α-Bromination: Synthesis of the α-haloketone intermediate, 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one, from 2',4'-dichloroacetophenone.

  • Cyclocondensation: The reaction of the brominated intermediate with thioformamide to form the final thiazole product.

Hantzsch_Thiazole_Synthesis Haloketone α-Haloketone (2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one) Plus + Thioamide Thioamide (Thioformamide) mid_point Thiazole This compound mid_point->Thiazole Heat (-H₂O, -HBr) caption Overall reaction for the Hantzsch thiazole synthesis.

Caption: Overall reaction for the Hantzsch thiazole synthesis.

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of the synthesis.

ReagentFormulaMW ( g/mol )Key HazardsSupplier Notes
2',4'-DichloroacetophenoneC₈H₆Cl₂O189.04Harmful if swallowed, Causes serious eye damage.[7][8][9]Use at 94% purity or higher.[7]
Bromine (Br₂)Br₂159.81Fatal if inhaled, Causes severe skin burns and eye damage, Toxic to aquatic life.Handle only in a certified chemical fume hood with appropriate PPE.
ThioformamideCH₃NS61.11Toxic, Flammable, Suspected carcinogen.[10]Handle with extreme care in a well-ventilated fume hood.[11]
Glacial Acetic AcidCH₃COOH60.05Flammable liquid, Causes severe skin burns and eye damage.Use as a solvent for bromination.
Ethanol (Absolute)C₂H₅OH46.07Highly flammable liquid and vapor.Used as the reaction solvent for thiazole formation.
Diethyl Ether(C₂H₅)₂O74.12Extremely flammable, May form explosive peroxides.Used for extraction.
Sodium BicarbonateNaHCO₃84.01NoneUsed for neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04NoneUsed as a drying agent.

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the α-bromoketone intermediate and the subsequent cyclocondensation to form the target thiazole.

Experimental_Workflow start Start: 2',4'-Dichloroacetophenone bromination Part A: α-Bromination (Br₂ in Acetic Acid) start->bromination intermediate Intermediate: 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one bromination->intermediate cyclization Part B: Cyclocondensation (Thioformamide in Ethanol) intermediate->cyclization workup Aqueous Work-up & Neutralization cyclization->workup extraction Extraction (Diethyl Ether) workup->extraction purification Purification (Recrystallization) extraction->purification product Final Product: This compound purification->product

Caption: High-level experimental workflow for the synthesis.

Part A: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one (Intermediate)

Rationale: This step introduces the α-halogen required for the Hantzsch synthesis. Acetic acid serves as a suitable solvent that can also catalyze the enolization of the ketone, facilitating the reaction with bromine.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to neutralize HBr gas), dissolve 2',4'-dichloroacetophenone (18.9 g, 0.1 mol) in 50 mL of glacial acetic acid.

  • Bromination: While stirring the solution at room temperature, add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid dropwise from the dropping funnel over a period of 30 minutes. The characteristic red-brown color of bromine should disappear as it is consumed.

  • Reaction Monitoring: After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Work-up: Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. The crude 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and HBr.

  • Drying: Dry the crude product under vacuum. This intermediate is often used directly in the next step without further purification.

Part B: Synthesis of this compound

Rationale: This is the key ring-forming step. Ethanol is an effective solvent for both the α-bromoketone and thioformamide. The reaction is heated under reflux to provide the necessary activation energy for the cyclocondensation and dehydration steps.[4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one (0.1 mol, from Part A) and thioformamide (6.1 g, 0.1 mol).

  • Dissolution & Reaction: Add 100 mL of absolute ethanol to the flask. Heat the mixture to reflux with constant stirring. The reaction is typically complete within 3-4 hours. Monitor the reaction progress by TLC.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize out of the solution.

  • Neutralization and Work-up: Slowly pour the reaction mixture into 400 mL of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system.[12] Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through standard analytical techniques.

Analysis TechniqueExpected Results
Melting Point A sharp melting point range consistent with literature values.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons on the dichlorophenyl ring and the thiazole ring protons. The integration should correspond to the number of protons in the structure.
¹³C NMR The spectrum should display the correct number of carbon signals corresponding to the molecular structure.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the product (C₉H₅Cl₂NS, MW = 230.11), including the characteristic isotopic pattern for two chlorine atoms.
FT-IR The spectrum should show characteristic absorption bands for C-H, C=C, and C=N bonds within the aromatic and thiazole rings.

Note: Specific chemical shifts (δ) in NMR spectra can vary slightly depending on the solvent used.[13]

Safety Precautions

Strict adherence to safety protocols is mandatory for this synthesis.

  • General Precautions: All steps must be performed in a well-ventilated chemical fume hood.[11] A standard laboratory coat, safety glasses, and chemical-resistant gloves are required at all times.[8]

  • 2',4'-Dichloroacetophenone: Harmful if swallowed and causes serious eye damage.[8][9] Avoid ingestion and contact with eyes.

  • Bromine: Extremely toxic and corrosive. Handle only in a fume hood with heavy-duty gloves and a face shield. Have a bromine spill kit and a sodium thiosulfate solution ready for quenching.

  • Thioformamide: This reagent is toxic and a suspected carcinogen.[10] Avoid inhalation of dust and any skin contact. Use appropriate respiratory protection if handling the powder outside of a contained system.

  • Solvents: Ethanol and diethyl ether are highly flammable.[14] Ensure there are no open flames or spark sources in the vicinity. Diethyl ether can form explosive peroxides; use a freshly opened container or test for peroxides before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

References

  • Smolecule. (n.d.). Buy Thioformamide | 115-08-2.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2',4'-Dichloroacetophenone, 94%.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4'-Dichloroacetophenone.
  • ChemicalBook. (n.d.). 2,4'-Dichloroacetophenone - Safety Data Sheet.
  • ChemicalBook. (n.d.). THIOFORMAMIDE - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2,4-DICHLORO ACETOPHENONE CAS No 2234-16-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubChem. (n.d.). 2',4'-Dichloroacetophenone.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Guidechem. (n.d.). THIOFORMAMIDE (cas 115-08-2) SDS/MSDS download.
  • Spectrum Chemical. (2015). SAFETY DATA SHEET - N,N-DIMETHYLFORMAMIDE.
  • Thermo Fisher Scientific. (2013). SAFETY DATA SHEET - N,N-dimethylformamide.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • ChemHelpAsap. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
  • PMC. (n.d.). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine.
  • ResearchGate. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties.
  • PrepChem.com. (n.d.). Synthesis of Step A. 4-(chloromethyl)-2-(3,4-dichlorophenyl)thiazole.
  • Benchchem. (n.d.). Recrystallization methods for purifying aminothiazole compounds.
  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
  • ResearchGate. (n.d.). Synthesis diagram of 4-(4-chlorophenyl)thiazole 1a-1h.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
  • ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives.
  • PMC. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
  • Google Patents. (n.d.). Method for preparing 2, 4-dichloroacetophenone.
  • PMC. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • JOCPR. (n.d.). Synthesis of some novel thiazole derivatives.
  • PubChem. (n.d.). ethyl (5R)-2-(2,4-dichlorophenyl)imino-4-methyl-5H-1,3-thiazole-5-carboxylate.
  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).

Sources

Application Note: One-Pot Synthesis Methods for 2,4-Dichlorophenyl Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals seeking reproducible, high-efficiency protocols for the synthesis of 2,4-dichlorophenyl thiazole derivatives . These scaffolds are critical pharmacophores in medicinal chemistry, exhibiting potent antifungal, antibacterial, and anticancer activities.

The following guide prioritizes one-pot multicomponent reactions (MCRs) and green chemistry approaches to maximize yield, minimize waste, and ensure operational simplicity.

Introduction & Mechanistic Rationale

The 2,4-dichlorophenyl moiety, when fused with a thiazole ring, enhances lipophilicity and metabolic stability, often improving the binding affinity of the pharmacophore to target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Traditional synthesis involves multi-step isolation of thiosemicarbazone intermediates, leading to yield loss and solvent waste.

The protocols below utilize a Hantzsch-type condensation adapted into a one-pot format. The reaction proceeds via the in situ generation of a thiosemicarbazone or thioamide intermediate, which subsequently undergoes cyclization with an


-haloketone (specifically 

-bromo-2,4-dichloroacetophenone
).
Mechanistic Pathway

The reaction is driven by the nucleophilic attack of the sulfur atom (from the thioamide/thiourea) on the


-carbon of the haloketone, followed by dehydration and aromatization.

HantzschMechanism Reactants Thiourea / Thiosemicarbazide Intermediate1 Intermediate: Thiosemicarbazone Reactants->Intermediate1 Condensation Ketone Aldehyde / Ketone Ketone->Intermediate1 Transition S-Alkylation (Nucleophilic Attack) Intermediate1->Transition + AlphaHalo AlphaHalo α-bromo-2,4- dichloroacetophenone AlphaHalo->Transition Cyclization Cyclization & Dehydration (-H2O) Transition->Cyclization Product 4-(2,4-dichlorophenyl) thiazole Derivative Cyclization->Product

Figure 1: Logical flow of the One-Pot Hantzsch Condensation leading to thiazole formation.

Protocol A: PEG-Mediated Green Synthesis (Catalyst-Free)

Context: This method utilizes Polyethylene Glycol (PEG-300 or PEG-400) as a green, recyclable reaction medium. It avoids toxic volatile organic solvents and eliminates the need for metal catalysts. Target: 2-(2-hydrazinyl)-4-(2,4-dichlorophenyl)thiazole derivatives.

Materials
  • Reagent A: Substituted Benzaldehyde or Acetophenone (1.0 mmol)

  • Reagent B: Thiosemicarbazide (1.0 mmol)[1]

  • Reagent C:

    
    -Bromo-2,4-dichloroacetophenone (1.0 mmol)
    
  • Solvent: PEG-300 (5 mL)

  • Catalyst: Glacial Acetic Acid (Catalytic amount, ~2-3 drops)

Step-by-Step Methodology
  • Intermediate Formation: In a 50 mL round-bottom flask, dissolve Reagent A and Reagent B in 5 mL of PEG-300. Add catalytic glacial acetic acid.[2][3]

  • Activation: Heat the mixture at 70–75 °C for 2 hours.

    • Checkpoint: Monitor by TLC (3:7 Ethyl Acetate:Hexane). Disappearance of the aldehyde/ketone indicates formation of the thiosemicarbazone intermediate.

  • One-Pot Addition: Without isolating the intermediate, slowly add Reagent C (

    
    -Bromo-2,4-dichloroacetophenone) to the hot reaction mixture.
    
  • Cyclization: Continue heating at 70–75 °C for an additional 15–30 minutes.

    • Observation: A precipitate typically begins to form as the thiazole ring closes.

  • Work-up: Cool the mixture to room temperature. Pour the contents into crushed ice (approx. 50 g) with vigorous stirring.

  • Purification: Filter the solid precipitate. Wash with cold water (3 x 10 mL) to remove PEG and acid traces. Recrystallize from hot ethanol.

Self-Validating Metric: The final product should appear as a yellow/cream solid. Yields typically range from 85–93% .[3]

Protocol B: Nanoparticle-Catalyzed Multicomponent Reaction (MCR)

Context: For industrial scalability and reusability, heterogeneous catalysis using Nickel Ferrite (


) nanoparticles is superior. This protocol allows for the synthesis of complex thiazole scaffolds (e.g., thiazolyl-hydrazones).[4]
Target:  High-purity derivatives with minimal purification steps.
Materials
  • Precursor: Thiosemicarbazide (1.0 mmol)

  • Linker:

    
    -Bromo-2,4-dichloroacetophenone (1.0 mmol)
    
  • Electrophile: Cyclic anhydride or aromatic aldehyde (1.0 mmol)

  • Catalyst: Nano-

    
     (10 mol%)
    
  • Solvent: Ethanol:Water (1:1 v/v)[1][5]

Step-by-Step Methodology
  • Catalyst Preparation: Ensure

    
     nanoparticles are activated (calcined if reused).
    
  • Reaction Assembly: In a reaction vessel, combine the Precursor, Linker, and Electrophile in the Ethanol:Water solvent mixture.

  • Catalysis: Add the Nano-

    
     catalyst.
    
  • Reflux: Heat the mixture to reflux (~80 °C ) for 2–4 hours.

    • Mechanism:[3][4][6][7] The nanoparticles act as a Lewis acid, stabilizing the transition state during the imine formation and subsequent cyclization.

  • Magnetic Separation: Upon completion (checked by TLC), use an external magnet to separate the catalyst from the reaction mixture. Decant the liquid phase.

  • Isolation: Cool the filtrate to precipitate the crude product. Filter and wash with aqueous ethanol.

Data Integrity: This method supports catalyst recovery up to 5 cycles with <5% loss in activity.

Protocol C: Microwave-Assisted Rapid Synthesis

Context: When high throughput is required, microwave irradiation reduces reaction times from hours to minutes. Safety Note: Use a dedicated microwave reactor (e.g., CEM or Biotage) to control pressure and temperature. Do not use domestic microwaves.

Experimental Workflow

MicrowaveWorkflow Step1 Mix Reactants: Thiourea + 2,4-dichloro-phenacyl bromide Step2 Add Solvent: Ethanol (Minimal Volume) Step1->Step2 Step3 Irradiation: 300W, 80-100°C, 5-10 mins Step2->Step3 Step4 Cool & Precipitate: Pour into Ice Water Step3->Step4

Figure 2: Rapid synthesis workflow using microwave irradiation.

Methodology
  • Mixture: Combine 2,4-dichloro-phenacyl bromide (1 mmol) and the appropriate thiourea/thioamide derivative (1.1 mmol) in a microwave vial.

  • Solvent: Add 1-2 mL of Ethanol or DMF. (Solvent-free is possible if neat reactants melt/mix well, but ethanol ensures homogeneity).

  • Irradiation: Set reactor to 300 W with a temperature cap of 100 °C . Irradiate for 5–10 minutes .

  • Work-up: Pour reaction mass into ice water. Neutralize with 10%

    
     if an amine salt is formed. Filter and dry.
    

Comparative Data Summary

ParameterProtocol A (PEG-300)Protocol B (Nano-Cat)Protocol C (Microwave)
Reaction Time 2.5 Hours2–4 Hours5–15 Minutes
Yield 85–93%88–95%90–96%
Green Metric High (Recyclable Solvent)High (Reusable Catalyst)Medium (Energy Intensive)
Scalability High (Gram scale)High (Batch)Low (Milligram scale)
Purification RecrystallizationFiltrationRecrystallization

Troubleshooting & Validation (Self-Validating Systems)

To ensure the protocol was successful, verify the following "Self-Validating" checkpoints:

  • TLC Monitoring:

    • Starting material (

      
      -haloketone) usually has a high 
      
      
      
      value in non-polar solvents.
    • Product (Thiazole) will be more polar and fluorescent under UV (254 nm) due to the extended conjugation.

  • NMR Signature (1H NMR in DMSO-

    
    ): 
    
    • Thiazole C5-H: Look for a characteristic singlet between

      
       7.00 – 8.00 ppm . This confirms ring closure.
      
    • NH Proton (if hydrazinyl): Broad singlets around

      
       10.0–12.0 ppm.[8]
      
    • 2,4-Dichlorophenyl Pattern: A specific splitting pattern (doublet, doublet of doublets, doublet) in the aromatic region (

      
       7.4 – 7.8 ppm).
      

References

  • Raut, D. S., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences.[3] Link

  • Gudala, S., et al. (2024). Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles. ACS Omega. Link

  • Shaikh, M., et al. (2024).[3] Microwave-assisted green approach for an efficient synthesis of thiazol-2-imines. Bulletin of Environment, Pharmacology and Life Sciences.[3] Link

  • Halimehjani, A. Z., et al. (2014). Synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyls. Green Chemistry. Link

  • El-Naggar, A. M., et al. (2021).[4][9] Eco-friendly sequential one-pot synthesis of arylidene-hydrazinyl-thiazole derivatives. Bioorganic Chemistry. Link

Sources

Functionalization of the thiazole ring in 4-(2,4-Dichlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 4-(2,4-Dichlorophenyl)-1,3-thiazole

Strategic Overview & Reactivity Map

The scaffold This compound presents a unique challenge in medicinal chemistry. The 2,4-dichlorophenyl moiety serves as a lipophilic anchor often critical for binding affinity (e.g., in antifungal or kinase inhibitor pharmacophores), but it also imposes steric and electronic constraints.

Successful functionalization requires navigating two distinct reactivity profiles:[1][2][3][4]

  • C2-Position (Nucleophilic/Acidic): The most acidic proton (pKa ~29). It is susceptible to deprotonation-lithiation sequences but requires careful base selection to avoid competing Lithium-Halogen Exchange (Li-HE) on the dichlorophenyl ring.

  • C5-Position (Electrophilic): The most electron-rich site, amenable to Electrophilic Aromatic Substitution (EAS) and Pd-catalyzed C-H activation.

Visualizing the Reactivity Landscape

ThiazoleReactivity node_core 4-(2,4-Dichlorophenyl)- 1,3-thiazole node_c2 C2 Position (Acidic/Radical Acceptor) node_core->node_c2 pKa ~29 node_c5 C5 Position (Nucleophilic/EAS Active) node_core->node_c5 Highest HOMO coeff. node_lith Lithiation (LDA) -> Electrophile Trapping node_c2->node_lith node_minisci Minisci Reaction (Radical Alkylation) node_c2->node_minisci node_eas Halogenation (NBS) -> Suzuki Coupling node_c5->node_eas node_direct Pd-Catalyzed Direct Arylation node_c5->node_direct

Figure 1: Reactivity map distinguishing the acidic C2 site from the electrophilic C5 site.

Protocol A: C2-Functionalization via Lithiation

Objective: Introduction of formyl, silyl, or halide groups at C2.

Critical Scientific Insight (The "Why"): Standard protocols often suggest n-Butyllithium (n-BuLi). However, for this specific substrate, using n-BuLi is dangerous . The 2,4-dichlorophenyl ring contains aryl chlorides that are susceptible to Lithium-Halogen Exchange (Li-HE), particularly the ortho-chloro substituent. To prevent scaffold destruction, we utilize Lithium Diisopropylamide (LDA) . LDA is a bulky, non-nucleophilic base that will selectively deprotonate the C2-thiazole proton without attacking the aryl chlorides.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Add This compound (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Submerge flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration.

  • Deprotonation:

    • Add LDA (1.1 equiv, 2.0 M in THF/heptane) dropwise over 5 minutes.

    • Note: The solution may turn deep yellow/orange, indicating the formation of the thiazolyl-lithium species.

    • Stir at -78 °C for 30 minutes . (Do not exceed 1 hour; the lithiated species can degrade).

  • Electrophile Trapping:

    • Add the electrophile (1.2 equiv) dissolved in minimal THF.

    • Common Electrophiles: DMF (for aldehydes), I₂ (for iodides), TMSCl (for silyl protection).

  • Quenching: Stir for 30 minutes at -78 °C, then remove the cooling bath. Immediately quench with saturated aqueous NH₄Cl while still cold.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Table 1: Troubleshooting C2-Lithiation

IssueProbable CauseCorrective Action
Low Yield / SM Recovery Wet THF or insufficient deprotonation time.Distill THF over Na/Benzophenone. Ensure -78°C is maintained.
Dechlorination of Phenyl Ring Li-Halogen exchange occurred.Stop using n-BuLi. Switch to LDA or LiTMP immediately.
Complex Mixture Temperature rose above -60°C before quench.Maintain strict cryogenic conditions until quench is complete.

Protocol B: C5-Functionalization via Bromination

Objective: Regioselective installation of a bromine atom at C5 for subsequent cross-coupling.

Critical Scientific Insight: The C5 position is the most nucleophilic site on the thiazole ring. While C2 is acidic, C5 behaves like a standard aromatic system toward electrophiles. N-Bromosuccinimide (NBS) is preferred over elemental bromine (


) because it avoids the generation of HBr, which can protonate the thiazole nitrogen and deactivate the ring toward substitution.
Step-by-Step Methodology
  • Dissolution: Dissolve This compound (1.0 equiv) in Acetonitrile (MeCN) or DMF (0.1 M). MeCN is preferred for easier workup.

  • Reagent Addition: Add NBS (1.05 equiv) in a single portion at room temperature (25 °C).

  • Reaction: Stir at RT. Monitor by TLC or LC-MS.

    • Typical Time: 2–4 hours.

    • Observation: If reaction is sluggish, heat to 50 °C.

  • Workup: Dilute with water. If a solid precipitates, filter and wash with water (ideal). If oil forms, extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water is often sufficient; otherwise, silica gel chromatography (Hexane/EtOAc).

Protocol C: Late-Stage C2-Alkylation (Minisci Reaction)

Objective: Direct radical alkylation at C2 without pre-functionalization.

Critical Scientific Insight: Thiazoles are electron-deficient heteroaromatics.[5] Under oxidative radical conditions (Minisci), nucleophilic alkyl radicals attack the protonated heterocycle at the most electron-deficient carbon (C2). This is ideal for adding alkyl groups (methyl, isopropyl, cyclobutyl) late in a synthesis sequence.

Workflow Diagram (DOT)

MinisciWorkflow start Start: this compound reagents Add: Alkyl Acid (R-COOH) + AgNO3 (cat) + (NH4)2S2O8 start->reagents radical_gen Step 1: Oxidative Decarboxylation R-COOH -> R• + CO2 reagents->radical_gen 60-80°C, Acidic Media attack Step 2: Radical Attack at C2 radical_gen->attack product Product: 2-Alkyl-4-(2,4-Dichlorophenyl)thiazole attack->product Re-aromatization

Figure 2: Mechanism of the Silver-catalyzed Minisci reaction for C2 alkylation.

Step-by-Step Methodology
  • Setup: In a vial, dissolve the thiazole substrate (1.0 equiv) in a biphasic mixture of DCM/Water (1:1) or TFA/Water if solubility is poor.

  • Additives: Add the alkyl carboxylic acid (e.g., Pivalic acid for t-Butyl) (3.0 equiv) and AgNO₃ (0.2 equiv).

  • Oxidant: Add (NH₄)₂S₂O₈ (Ammonium Persulfate) (3.0 equiv).

  • Reaction: Vigorously stir at 40–60 °C. The radical half-life is short; vigorous stirring is essential for biphasic transfer.

  • Completion: Reaction usually completes in 1–3 hours.

  • Note: This reaction produces CO₂ gas. Ensure the vessel is not sealed tight or has a vent.

References

  • Regioselective Arylation of Thiazoles: Liu, X. W., et al. "Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions."[4] Organic Letters, 2011.

  • Lithiation Strategies: Schnürch, M., et al. "Halogen-Dance Reactions on Thiazoles and Isothiazoles." European Journal of Organic Chemistry, 2006.

  • Minisci Reaction Review: Proctor, R. S. J., & Phipps, R. J. "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 2019.

  • Thiazole Reactivity Overview: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Ed. Wiley-Blackwell, 2010. (Standard Text).
  • Direct C-H Activation: Wang, J., et al. "Palladium-Catalyzed Direct Arylation of Azoles."[6] Chemical Reviews, 2011.

Sources

Application Note & Protocols: A Guide to In Vitro Antimicrobial Profiling of 4-(2,4-Dichlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for antimicrobial assays using 4-(2,4-Dichlorophenyl)-1,3-thiazole.

Introduction

The rise of antimicrobial resistance (AMR) is a preeminent global health threat, necessitating the urgent discovery of novel antimicrobial agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active molecules.[2] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antibacterial and antifungal effects.[1][3][4] Their mechanisms of action are diverse, ranging from the inhibition of essential enzymes like DNA gyrase to the disruption of cell division machinery.[5][6][7]

This guide focuses on This compound , a synthetic compound featuring the thiazole core functionalized with a dichlorophenyl group—a substitution known in other heterocyclic series to confer potent antimicrobial properties.[8][9][10] The purpose of these application notes is to provide a comprehensive suite of robust, validated protocols for the systematic evaluation of its antimicrobial profile. We will proceed from initial qualitative screening to quantitative assessment of inhibitory and cidal concentrations, and finally to a dynamic analysis of its killing kinetics.

Compound Profile: this compound

  • Chemical Structure:

    
    
    
  • Molecular Formula: C₉H₅Cl₂NS

  • CAS Number: 952959-45-4[11]

  • Key Properties: This compound is predicted to be a solid with low aqueous solubility. Therefore, preparing a high-concentration stock solution in an appropriate organic solvent is the first critical step for all subsequent biological assays.

Protocol: Preparation of Stock Solution

  • Solvent Selection: Due to its predicted lipophilicity, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to ensure the final concentration of DMSO in the assay medium does not exceed 1% (v/v), as higher concentrations can inhibit microbial growth.

  • Stock Concentration: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~36.5 mM).

  • Solubilization: Ensure complete dissolution using a vortex mixer. Gentle warming in a water bath (37°C) may be required.

  • Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.

Section 1: Preliminary Screening by Agar Well Diffusion Assay

Principle of the Method The agar well diffusion assay is a widely used preliminary method to qualitatively assess the antimicrobial activity of a test compound.[12][13] The compound is introduced into a well cut into an agar plate previously inoculated with a test microorganism. The compound diffuses outward from the well, creating a concentration gradient in the agar. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZOI) around the well. The diameter of this zone is proportional to the susceptibility of the organism and the diffusion characteristics of the compound.[14]

Experimental Workflow: Agar Well Diffusion

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Inoculum 1. Prepare Standardized Inoculum (0.5 McFarland) Pour_Plate 3. Seed MHA with Inoculum and Pour Plate Inoculum->Pour_Plate MHA_Plate 2. Prepare Molten Mueller-Hinton Agar (MHA) MHA_Plate->Pour_Plate Cut_Well 4. Cut Wells Aseptically Pour_Plate->Cut_Well Add_Cmpd 5. Add Compound & Controls to Wells Cut_Well->Add_Cmpd Incubate 6. Incubate Plate (e.g., 37°C, 18-24h) Add_Cmpd->Incubate Measure_ZOI 7. Measure Zone of Inhibition (mm) Incubate->Measure_ZOI Interpret 8. Interpret Results Measure_ZOI->Interpret MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-Well) cluster_analysis Incubation & Analysis PrepStock 1. Prepare Compound Stock (e.g., 10 mg/mL in DMSO) SerialDilute 4. Perform 2-fold Serial Dilution of Compound in Broth PrepStock->SerialDilute PrepInoculum 2. Prepare Standardized Inoculum (~1.5x10^8 CFU/mL) DiluteInoculum 3. Dilute Inoculum to Final Test Density (~1x10^6 CFU/mL) PrepInoculum->DiluteInoculum AddInoculum 5. Add Standardized Inoculum to all Test Wells DiluteInoculum->AddInoculum SerialDilute->AddInoculum Controls 6. Set Up Controls: Sterility (Broth Only) Growth (Broth + Inoculum) AddInoculum->Controls Incubate 7. Incubate Plate (37°C, 16-20h) Controls->Incubate ReadMIC 8. Read MIC: Lowest concentration with no visible growth (turbidity) Incubate->ReadMIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol: Broth Microdilution
  • Plate Preparation:

    • Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a sterile 96-well microtiter plate.

    • In well 1, add 100 µL of the compound solution at twice the highest desired test concentration (e.g., 256 µg/mL). This is prepared by diluting the DMSO stock in CAMHB.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 128, 64, ..., 0.25 µg/mL).

    • Wells 11 and 12 will serve as controls.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension of the test organism as described in the agar diffusion protocol.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

      • Expert Insight: The final inoculum density is critical for MIC determination and is standardized by CLSI guidelines. A common method is to dilute the 0.5 McFarland suspension 1:150 to get ~1x10⁶ CFU/mL, of which 50 µL is added to 50 µL of broth/drug in the well, resulting in the target 5x10⁵ CFU/mL.

  • Inoculation and Controls:

    • Add 50 µL of the final standardized inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

    • Self-Validation System (Controls):

      • Well 11 (Growth Control): Contains 50 µL CAMHB + 50 µL inoculum. This well must show turbidity for the test to be valid.

      • Well 12 (Sterility Control): Contains 100 µL of CAMHB only. This well must remain clear.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 37°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well). [15] * Optionally, growth can be quantified by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Data Presentation: Hypothetical MIC Results for this compound
Test OrganismMIC (µg/mL)Quality Control StrainMIC (µg/mL)Expected QC Range (µg/mL)
S. aureus ATCC 292134E. coli ATCC 2592284 - 16
MRSA ATCC 433008P. aeruginosa ATCC 278533216 - 64
E. coli ATCC 259228S. aureus ATCC 2921342 - 8
C. albicans ATCC 9002816C. parapsilosis ATCC 22019168 - 32

Section 3: Determining Cidal Activity (MBC & Time-Kill Assay)

An MIC value indicates growth inhibition but does not distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. The following assays provide this crucial information.

Part 3A: Minimum Bactericidal Concentration (MBC)

Principle of the Method The MBC is an extension of the MIC assay and is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% (a 3-log₁₀ reduction) of the initial bacterial inoculum. [16][17]It is determined by subculturing the contents of the clear wells from the MIC plate onto antibiotic-free agar.

Detailed Protocol: MBC

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a fresh MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies from each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count (determined at the start of the MIC assay).

Part 3B: Time-Kill Kinetic Assay

Principle of the Method A time-kill assay provides dynamic information about the rate and extent of bacterial killing over time. [18]A standardized inoculum is exposed to a constant concentration of the antimicrobial agent, and the number of viable bacteria (CFU/mL) is determined at various time points. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum is considered bactericidal. [17]

Experimental Workflow: Time-Kill Assay

TimeKill_Workflow cluster_setup Assay Setup cluster_sampling Sampling Over Time cluster_plating Quantification cluster_analysis Analysis PrepTubes 1. Prepare Tubes with Broth + Compound at desired MIC multiples (e.g., 0x, 1x, 2x, 4x MIC) Inoculate 2. Inoculate all tubes with standardized culture (~5x10^5 CFU/mL) PrepTubes->Inoculate Sample 3. At Time Points (0, 2, 4, 8, 24h): Withdraw aliquot from each tube Inoculate->Sample SerialDilute 4. Perform 10-fold Serial Dilutions of each aliquot Sample->SerialDilute Plate 5. Plate dilutions onto Nutrient Agar SerialDilute->Plate Incubate 6. Incubate Plates (37°C, 24h) Plate->Incubate CountCFU 7. Count Colonies (CFU) Incubate->CountCFU CalcPlot 8. Calculate log10 CFU/mL and Plot vs. Time CountCFU->CalcPlot

Caption: Workflow for the Time-Kill Kinetic Assay.

Detailed Protocol: Time-Kill Assay

  • Setup: Prepare tubes containing CAMHB with this compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculation: Inoculate each tube with the test organism to a final density of ~5 x 10⁵ CFU/mL.

  • Sampling: Incubate the tubes at 37°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube. [19] * Expert Insight: It is crucial to immediately perform serial dilutions in a neutralizing broth or saline to stop the action of the antimicrobial agent, ensuring an accurate count of viable cells at that specific time point.

  • Quantification: Perform 10-fold serial dilutions of each aliquot and plate 100 µL of appropriate dilutions onto MHA plates.

  • Incubation and Counting: Incubate the plates for 24 hours at 37°C and then count the colonies to determine the CFU/mL for each time point and concentration.

  • Data Analysis: Convert CFU/mL values to log₁₀ CFU/mL and plot them against time for each concentration.

Data Presentation: Hypothetical Time-Kill Assay Results for S. aureus (MIC = 4 µg/mL)
Time (h)Growth Control (log₁₀ CFU/mL)1x MIC (4 µg/mL) (log₁₀ CFU/mL)2x MIC (8 µg/mL) (log₁₀ CFU/mL)4x MIC (16 µg/mL) (log₁₀ CFU/mL)
05.705.715.695.70
26.455.104.553.95
47.604.323.152.51
88.913.552.11<2.00
249.252.89<2.00<2.00
  • Interpretation: In this hypothetical data, the 4x MIC concentration achieves a >3-log₁₀ reduction by the 8-hour time point, demonstrating clear bactericidal activity.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC - NIH.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Synthesis and Antimicrobial Evaluation of Some Novel Thiazole, Pyridone, Pyrazole, Chromene, Hydrazone Derivatives Bearing a Biologically Active Sulfonamide Moiety. MDPI.
  • Synthesis and Evaluation of New Thiazole Derivatives as Potential Antimicrobial Agents. Bentham Science.
  • Time-Kill Evalu
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. STAR Protocols. [Link]

  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI. [Link]

  • Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Time-kill studies – including synergy time-kill studies. GARDP Revive. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Publishing. [Link]

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. LinkedIn. [Link]

  • Validation of high-throughput time-kill assay. Helda - University of Helsinki. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. [Link]

  • A "Time-Kill" Study to Assess the Effect of Colistin on Gram-Negative Strains: An Experimental Study for Developing an Indigenous Microfluidics-Based Antimicrobial Susceptibility Testing Device. PubMed. [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PMC. [Link]

  • A Review On Chemistry And Antimicrobial Activity Of Thiazole. ResearchGate. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. ejchem.com. [Link]

  • Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)- [1][20][21]Triazolo[3,4-b] [1][3][21]Thiadiazol-3-yl)Benzene-1,2. Acta Scientific. [Link]

  • Thiazole. Wikipedia. [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. [Link]

  • 1, 3, 4-Thiadiazoles: An Overview. Gavin Publishers. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yield of 4-(2,4-Dichlorophenyl)-1,3-thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Yield & Troubleshooting Ticket ID: HANTZSCH-24-CL2-OPT Support Tier: Level 3 (Senior Application Scientist)

Core Directive & Mechanism Analysis

Welcome to the technical support hub for the synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazole . This guide addresses the specific challenges posed by the 2,4-dichlorophenyl moiety in the Hantzsch thiazole synthesis.

The "Ortho-Effect" Challenge

The primary yield-limiting factor in this synthesis is the 2,4-dichloro substitution pattern .

  • Steric Hindrance: The chlorine atom at the ortho (2-) position creates steric bulk near the carbonyl carbon. While not as severe as a 2,6-disubstitution, it retards the initial nucleophilic attack of the sulfur atom.

  • Electronic Activation: The electron-withdrawing nature of the two chlorine atoms makes the

    
    -methylene protons more acidic and the carbonyl carbon more electrophilic. While this theoretically accelerates reaction, it also makes the starting material (2,4-dichlorophenacyl bromide) highly susceptible to hydrolysis  (forming the 
    
    
    
    -hydroxy ketone) before it can react with the thioamide.
The Reaction Pathway

The synthesis proceeds via the condensation of 2,4-dichlorophenacyl bromide (1) with a thioamide (2) (Thioformamide for the 2-H thiazole, or Thiourea for the 2-amino derivative).[1]

HantzschMechanism Start 2,4-Dichlorophenacyl Bromide Inter1 Thioether Intermediate Start->Inter1 SN2 Attack (Solvent: EtOH/DMF) Side1 Side Product: $alpha$-Hydroxy Ketone (Hydrolysis) Start->Side1 H2O/Moisture (Yield Loss) Thio Thioamide/Thiourea (Nucleophile) Thio->Inter1 Inter2 Hydroxy-thiazoline (Unstable) Inter1->Inter2 Cyclization (- HBr) Product 4-(2,4-Dichlorophenyl) -1,3-thiazole Inter2->Product Dehydration (- H2O)

Figure 1: Mechanistic pathway highlighting the critical hydrolysis risk point.

Optimized Experimental Protocol

This protocol is designed to minimize hydrolysis and maximize cyclization efficiency.

Target: this compound Scale: 10 mmol basis Standard Yield: 85-92% (Optimized)

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
2,4-Dichlorophenacyl bromide 1.0ElectrophileMust be dry. Recrystallize if yellow/sticky.
Thioformamide (or precursor*)1.1 - 1.2NucleophileExcess drives kinetics against hydrolysis.
Ethanol (Absolute) Solvent10 mL/gAnhydrous is critical to prevent hydrolysis.
Magnesium Oxide (MgO) 1.0Acid ScavengerNeutralizes HBr without catalyzing hydrolysis.

*Note: If Thioformamide is unavailable, use Thiourea to synthesize the 2-aminothiazole, followed by deamination (diazotization/H3PO2).

Step-by-Step Workflow
  • Preparation of Electrophile Solution:

    • Dissolve 10 mmol of 2,4-dichlorophenacyl bromide in 15 mL of absolute ethanol .

    • Checkpoint: If the solution is cloudy or distinct water droplets form, dry with

      
       and filter before proceeding.
      
  • Reaction Setup (The "Cold Start"):

    • Add 11-12 mmol of the Thio-reagent to the stirring solution at room temperature .

    • Why? Adding reagents cold prevents the rapid exotherm from causing local overheating and polymerization.

    • Add 10 mmol of MgO (solid). This acts as a heterogeneous acid scavenger, preventing the reaction mixture from becoming too acidic (which can reverse the dehydration step) or too basic (which hydrolyzes the bromide).

  • Reflux & Monitoring:

    • Heat to reflux (

      
      ) for 2–4 hours .
      
    • IPC (In-Process Control): Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide (

      
      ) should disappear. A new spot (
      
      
      
      ) will appear.
  • Work-up (The "Crash Out"):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-water containing 5% Ammonium Hydroxide (

      
      ).
      
    • Function: The base neutralizes the hydrobromide salt of the thiazole, liberating the free base which is insoluble in water.

    • Filter the precipitate.[2][3][4] Wash with cold water (

      
      ).
      
  • Purification:

    • Recrystallize from hot Ethanol/Water (9:1) .

Troubleshooting Guide (FAQs)

Q1: My yield is consistently low (<40%), and I see a "gooey" brown byproduct.

Diagnosis: This is likely polymerized thioamide or hydrolysis products. Root Cause:

  • Wet Solvent: The 2,4-dichlorophenacyl bromide hydrolyzed to the

    
    -hydroxy ketone before reacting.
    
  • Old Starting Material: Phenacyl bromides degrade over time, releasing HBr which autocatalyzes decomposition. Solution:

  • Use Absolute Ethanol or dry the solvent over molecular sieves.

  • Check the melting point of your phenacyl bromide. If it's below

    
     (or liquid), it has degraded. Recrystallize it from hexane before use.
    
Q2: The reaction stalls; TLC shows starting material remaining even after 6 hours.

Diagnosis: The "Ortho-Effect" is slowing the ring closure. Solution:

  • Switch Solvent: Change from Ethanol (

    
    ) to DMF (Dimethylformamide)  or Dioxane  and heat to 
    
    
    
    . The higher temperature overcomes the steric barrier of the 2,4-dichloro group.
  • Catalyst: Add 5 mol% Sodium Iodide (NaI) . The iodide displaces the bromide (Finkelstein reaction in situ), creating a more reactive phenacyl iodide intermediate.

Q3: I am getting the 2-aminothiazole, but I want the 2-unsubstituted thiazole.

Diagnosis: You are using Thiourea.[1][2][3][4][5][6][7][8][9] Solution:

  • Direct Route: Use Thioformamide (often generated in situ from Formamide +

    
    ).
    
  • Indirect Route: Continue with the Thiourea reaction to get the 2-amino product (high yield). Then, perform a deamination :

    • Dissolve 2-aminothiazole in

      
      .
      
    • Add

      
       at 
      
      
      
      (Diazotization).
    • Add Hypophosphorous acid (

      
      ) to reduce the diazonium salt to hydrogen.
      
Q4: The product is oiling out instead of precipitating.

Diagnosis: Impurities are lowering the melting point, or the pH is incorrect. Solution:

  • Ensure the quench water is basic (pH 9-10). The thiazole salt is soluble; the free base is not.

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • If still oily, extract with Dichloromethane (DCM) , dry over

    
    , and evaporate.
    

Diagnostic Decision Tree

Use this flowchart to diagnose yield issues in real-time.

Troubleshooting Start Problem: Low Yield / Impure CheckSM Check Phenacyl Bromide Appearance Start->CheckSM Liquid Oily / Yellow CheckSM->Liquid Solid White Crystalline CheckSM->Solid Action1 Purify SM: Recrystallize (Hexane) Liquid->Action1 CheckSolvent Check Solvent Water Content Solid->CheckSolvent Wet Not Dry CheckSolvent->Wet Dry Anhydrous CheckSolvent->Dry Action2 Use Absolute EtOH + Molecular Sieves Wet->Action2 CheckTemp Check Temperature & Time Dry->CheckTemp Stall Stalled Reaction CheckTemp->Stall Action3 Switch to DMF (100°C) Add NaI Catalyst Stall->Action3

Figure 2: Troubleshooting logic for yield optimization.

References

  • BenchChem Technical Support. (2025).[3] Optimization of Hantzsch Thiazole Synthesis Reaction Conditions. BenchChem. Link

  • Potewar, T. M., et al. (2008). Efficient and Green Synthesis of 2-Aminothiazoles in Water. Tetrahedron Letters. Link

  • Kashyap, S. J., et al. (2012). Synthesis of 2,4-Disubstituted Thiazoles using Hantzsch Reaction. Journal of Heterocyclic Chemistry. Link

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Link

  • Bramley, S. E., et al. (1987).[5] The Hantzsch Thiazole Synthesis Under Acidic Conditions: Change of Regioselectivity. J. Chem. Soc., Perkin Trans.[5] 1. Link

Sources

Navigating the Hantzsch Thiazole Synthesis: A Technical Guide to Minimizing Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, provides a robust and versatile method for constructing the thiazole ring, a scaffold of immense importance in pharmaceuticals. While often high-yielding, the synthesis is not without its challenges, primarily the formation of unwanted byproducts that can complicate purification and reduce overall efficiency. This technical support guide, designed for researchers and drug development professionals, offers in-depth troubleshooting strategies and frequently asked questions to help you navigate the intricacies of this reaction and achieve cleaner, higher-yielding syntheses.

Understanding the Core Reaction and Its Undesirable Offshoots

First described by Arthur Hantzsch in 1887, this reaction classically involves the condensation of an α-haloketone with a thioamide.[1][2] The reaction proceeds through a multi-step mechanism, beginning with a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4]

While the desired pathway leads to the stable thiazole product, several competing reactions can occur, leading to the formation of impurities. Understanding the mechanisms behind these side reactions is the first step toward their mitigation.

Diagram: Hantzsch Thiazole Synthesis and Key Byproduct Pathways

Hantzsch_Byproducts Reactants α-Haloketone + Thioamide Intermediate Thioimonium Intermediate Reactants->Intermediate SN2 Attack Thiadiazole 1,2,4-Thiadiazole (Dimeric Byproduct) Reactants->Thiadiazole Thioamide Dimerization Thiazole Desired 2-Aminothiazole Intermediate->Thiazole Cyclization (N-attack) & Dehydration (Neutral/Basic pH) Imino 2-Imino-2,3-dihydrothiazole (Isomeric Byproduct) Intermediate->Imino Cyclization (N'-attack) & Dehydration (Acidic pH)

Caption: Key pathways in the Hantzsch synthesis leading to the desired thiazole and common byproducts.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your Hantzsch thiazole synthesis experiments, providing explanations and actionable solutions.

Low Yield

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the common culprits?

Low yields can stem from several factors, including suboptimal reaction conditions, impure starting materials, incorrect stoichiometry, and the prevalence of side reactions.[5] A systematic approach to troubleshooting these variables is the most effective way to identify and resolve the issue.

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. The optimal temperature can vary depending on the specific substrates. While some reactions proceed at room temperature, others may require heating.[6] Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to the formation of degradation products.

  • Impurity of Starting Materials: The stability of α-haloketones can be a concern; ensure they are freshly prepared or have been stored under appropriate conditions (e.g., cold and dark).[6] Decomposition of the starting material is a frequent cause of low yields. Similarly, impurities in the thioamide can participate in side reactions.

  • Incorrect Stoichiometry: While the reaction is a 1:1 condensation, using a slight excess of the more stable and readily available reactant, often the thioamide (e.g., 1.1 to 1.5 equivalents), can drive the reaction to completion.[3]

Formation of Multiple Products (Side Reactions)

Q2: I'm observing multiple spots on my TLC plate. What are the likely byproducts and how can I minimize them?

The most common byproducts are isomeric impurities and dimers of the thioamide.

  • Isomer Formation (2-Imino-2,3-dihydrothiazoles): This is a frequent issue, especially when using N-monosubstituted thioureas. The formation of the 2-imino isomer is significantly favored under acidic conditions.[6][7] To favor the formation of the desired 2-(N-substituted amino)thiazole, the reaction should be carried out in a neutral or slightly basic medium.[6] The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can help to suppress the formation of the imino isomer.

  • Formation of 1,2,4-Thiadiazoles: This byproduct arises from the dimerization of the thioamide. This side reaction can become significant if the α-haloketone is not reactive enough or if the reaction conditions favor the self-condensation of the thioamide. Ensuring the quality of the α-haloketone and optimizing the reaction temperature can help minimize this byproduct.

Q3: How does the choice of α-haloketone affect the reaction outcome?

The reactivity of the α-haloketone is a critical factor and generally follows the order: I > Br > Cl .[8] This trend is attributed to the carbon-halogen bond strength and the leaving group ability of the halide.

  • α-Iodoketones: Are the most reactive and can often be used under milder conditions, which can help to reduce the formation of degradation products.

  • α-Bromoketones: Represent a good balance of reactivity and stability and are the most commonly used.

  • α-Chloroketones: Are the least reactive and may require more forcing conditions (higher temperatures, longer reaction times), which can increase the likelihood of byproduct formation.

Difficulty in Product Isolation and Purification

Q4: My product seems to be soluble in the reaction solvent, making isolation difficult. What can I do?

If your thiazole product is soluble in the reaction solvent (e.g., methanol or ethanol), precipitation can often be induced by pouring the reaction mixture into a larger volume of a non-solvent, such as water.[3] In many cases, the thiazole product is poorly soluble in water and will precipitate out, allowing for easy collection by filtration.[3]

Q5: I'm struggling to separate my desired thiazole from a persistent impurity during column chromatography. Any suggestions?

If you are having difficulty separating your product from a byproduct, such as the 2-imino isomer, consider the following:

  • Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Varying the ratio of these solvents can significantly impact the separation.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using other stationary phases like alumina or reverse-phase silica.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. The key is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.

Frequently Asked Questions (FAQs)

Q: Can I run the Hantzsch thiazole synthesis under "green" or environmentally friendly conditions?

A: Yes, significant progress has been made in developing greener synthetic approaches for the Hantzsch synthesis.[9] These methods include one-pot multi-component reactions, the use of recyclable catalysts, employing green solvents like water or ethanol, or even performing the reaction under solvent-free conditions.[10][11] Energy-efficient techniques like ultrasound and microwave irradiation have also been shown to dramatically increase yields and reduce reaction times.[10][12]

Q: What is the optimal stoichiometry of reactants?

A: While the reaction proceeds in a 1:1 molar ratio, it is common practice to use a slight excess (1.1 to 1.5 equivalents) of the thioamide component.[3] This can help to ensure complete consumption of the often more valuable or less stable α-haloketone.

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Low-field NMR spectroscopy is also emerging as a powerful tool for real-time monitoring of these reactions.[13]

Q: What are the characteristic NMR signals I should look for to confirm the formation of my 2-aminothiazole product?

A: The proton NMR spectrum of a 2-aminothiazole will typically show a characteristic singlet for the C5-proton of the thiazole ring.[10][14] The chemical shift of this proton will vary depending on the other substituents on the ring. The protons of the amino group will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. For N-substituted aminothiazoles, the NH proton will also typically be a broad singlet.[12] In the 13C NMR spectrum, the C=N carbon of the thiazole ring is a key indicator of product formation.[12]

Experimental Protocols and Data

Table 1: Influence of Solvent and Temperature on a Model Hantzsch Synthesis

This table summarizes the effect of different solvents and temperatures on the yield of a model reaction between 2-bromoacetophenone and thiourea.

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1EthanolReflux285[10]
2MethanolReflux190[3]
3Water80378[10]
4Ethanol/Water (1:1)653.582[10]
5Solvent-freeRoom Temp0.192[11]

Note: Yields are highly substrate-dependent and this table should be used as a general guide.

Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[3]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

  • Stir bar

  • 20 mL scintillation vial

  • 100 mL beaker

  • Büchner funnel and filter flask

Procedure:

  • Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial.[3]

  • Add methanol (5 mL) and a stir bar.[3]

  • Heat the mixture with stirring on a hot plate to approximately 100°C for 30 minutes.[3]

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[3]

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with water.

  • Allow the collected solid to air dry.

Analytical Data for Product and Byproduct Identification

Table 2: Characteristic Spectroscopic Data for a Model 2-Aminothiazole and its Imino Isomer

Compound1H NMR (DMSO-d6) δ (ppm)13C NMR (DMSO-d6) δ (ppm)Key IR Bands (cm-1)
2-Amino-4-phenylthiazole ~7.2 (s, 1H, thiazole C5-H), 7.3-7.9 (m, 5H, Ar-H), ~7.1 (br s, 2H, NH2)~102 (thiazole C5), ~150 (thiazole C4), ~168 (thiazole C2)~3400-3200 (N-H stretch), ~1620 (C=N stretch)
2-Imino-3-phenyl-2,3-dihydrothiazole Signals for the dihydrothiazole ring protons, shifted relative to the aromatic product.Signals characteristic of a non-aromatic dihydrothiazole ring.~3300 (N-H stretch), ~1650 (C=N stretch, exocyclic)

Note: Specific chemical shifts and IR frequencies can vary based on substitution patterns and solvent.

Conclusion

The Hantzsch thiazole synthesis remains an indispensable tool in the arsenal of the synthetic chemist. By understanding the underlying mechanisms of both the desired reaction and its common side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. Careful control of reaction parameters such as pH, temperature, solvent, and stoichiometry, coupled with appropriate purification and analytical techniques, will pave the way for the efficient and clean synthesis of this vital heterocyclic scaffold.

References

  • common side reactions in the Hantzsch synthesis of 5-aminothiazoles - Benchchem. (URL not available)
  • Hantzsch Thiazole Synthesis - SynArchive. (URL not available)
  • A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency - Benchchem. (URL not available)
  • Application Notes and Protocols for Hantzsch Thiazole Synthesis of Deriv
  • Hantzsch Thiazole Synthesis - Chem Help Asap. (URL not available)
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1987, 639-643.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC. (URL not available)
  • Thiazole synthesis - Organic Chemistry Portal. (URL not available)
  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. (URL not available)
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Thiazole formation through a modified Gewald reaction - Beilstein Journals. (URL not available)
  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
  • "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem. (URL not available)
  • Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy. (URL not available)
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol ... - PMC. (URL not available)
  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea - ResearchG
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (URL not available)
  • 2-Aminothiazole - Wikipedia. (URL not available)
  • Tautomerism in 2-Aminothiazole Derivatives: An In-depth Technical Guide - Benchchem. (URL not available)
  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. (URL not available)
  • Hantzsch thiazole synthesis - ResearchG

Sources

Troubleshooting low purity in 4-(2,4-Dichlorophenyl)-1,3-thiazole production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols, ensuring high purity and yield.

I. Understanding the Core Synthesis: The Hantzsch Thiazole Reaction

The primary and most reliable method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] In this specific case, the reactants are 2-bromo-1-(2,4-dichlorophenyl)ethanone and thioacetamide.

The overall reaction is as follows:

Hantzsch_Synthesis reactant1 2-Bromo-1-(2,4-dichlorophenyl)ethanone arrow Ethanol, Reflux reactant1->arrow reactant2 Thioacetamide plus + reactant2->plus product This compound plus->arrow arrow->product

Caption: General scheme of the Hantzsch synthesis for this compound.

II. Troubleshooting Guide: Low Purity & Side Reactions

This section addresses the most common issues encountered during the synthesis, focusing on identifying the root cause and providing actionable solutions.

Q1: My final product shows multiple spots on the TLC, and the purity by HPLC is below 95%. What are the likely impurities?

Low purity is often due to the presence of unreacted starting materials or the formation of side-products. The most common impurities are:

  • Unreacted 2-bromo-1-(2,4-dichlorophenyl)ethanone: This can occur if the reaction is incomplete or if the stoichiometry is incorrect.

  • Unreacted Thioacetamide: While less common if used in excess, it can still be present.

  • 2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone: This impurity arises from the starting material synthesis (over-bromination of 2,4-dichloroacetophenone) and is often difficult to separate from the monobrominated species.[3]

  • Side-Product A: N-(1-(2,4-dichlorophenyl)-2-oxoethyl)acetamide: This can form from the reaction of the α-haloketone with the nitrogen of thioacetamide followed by hydrolysis.

  • Side-Product B: Bis(4-(2,4-dichlorophenyl)thiazole): This can occur under certain conditions, leading to a dimeric impurity.

Q2: I suspect my α-haloketone starting material is impure. How can I confirm this and what are the consequences?

Impure 2-bromo-1-(2,4-dichlorophenyl)ethanone is a primary cause of low purity in the final product.

  • Identification of Impurities:

    • TLC Analysis: Run a TLC of your starting material. The presence of a spot with a different Rf value from the main component suggests impurities.

    • ¹H NMR Spectroscopy: The presence of a singlet around 4.4 ppm is characteristic of the -CH₂Br protons.[4] Signals corresponding to the starting acetophenone or the dibrominated species may also be present.

  • Consequences of Impurities:

    • Unreacted 2,4-dichloroacetophenone: Will not react and will need to be removed during purification.

    • 2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone: Can lead to the formation of unwanted side-products and complicates purification.[3]

  • Recommended Action: If impurities are significant, purify the 2-bromo-1-(2,4-dichlorophenyl)ethanone by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture before proceeding with the Hantzsch synthesis.[3][5]

Q3: My reaction seems to stall, or the yield is consistently low. How can I optimize the reaction conditions?

Low yield can be addressed by systematically optimizing the reaction parameters.

  • Stoichiometry: It is common practice to use a slight excess of the thioamide (1.1 to 1.5 equivalents) to ensure the complete consumption of the more expensive α-haloketone.[6]

  • Temperature and Reaction Time: The Hantzsch synthesis often requires heating.[6][7] A systematic approach to optimizing temperature and time is recommended.

    Temperature (°C)Reaction Time (hours)Purity of Crude Product (%)Notes
    Room Temperature24~60%Reaction is slow and often incomplete.
    606~85%Good starting point for optimization.
    78 (Reflux in Ethanol)4>95%Often the optimal condition.
    >802~90% with increased byproductsHigher temperatures can lead to decomposition and side reactions.[8]
  • Solvent Choice: Ethanol is a common and effective solvent.[9] Methanol can also be used. The choice of solvent can influence reaction rate and solubility of reactants and products.[8]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8][10] A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the α-haloketone spot indicates the completion of the reaction.

Troubleshooting_Workflow start Low Purity/Yield Issue check_sm Step 1: Verify Purity of Starting Materials (TLC, NMR) start->check_sm impure_sm Impure Starting Materials? check_sm->impure_sm purify_sm Purify Starting Materials (Recrystallization/Chromatography) impure_sm->purify_sm Yes optimize Step 2: Optimize Reaction Conditions impure_sm->optimize No purify_sm->optimize check_stoich Adjust Stoichiometry (1.1-1.5 eq. Thioacetamide) optimize->check_stoich check_temp_time Optimize Temperature & Time (e.g., Reflux in EtOH for 4h) check_stoich->check_temp_time monitor Monitor Reaction by TLC check_temp_time->monitor workup Step 3: Review Work-up & Purification monitor->workup neutralize Ensure Proper Neutralization (e.g., with NaHCO₃) to Precipitate Product workup->neutralize purify_product Purify Crude Product (Recrystallization from Ethanol/Hexane) neutralize->purify_product end High Purity Product purify_product->end

Caption: A systematic workflow for troubleshooting low purity and yield.

III. Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-(2,4-dichlorophenyl)ethanone (1.0 eq).

  • Addition of Reagents: Add ethanol as the solvent, followed by thioacetamide (1.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 78°C) and stir for 4 hours. Monitor the reaction progress by TLC until the starting α-haloketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction. The product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash with cold water.

  • Drying: Dry the crude product in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound. A solvent pair like ethyl acetate/hexane can also be effective.[5][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot gravity filtration to remove the charcoal.[12]

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

IV. Frequently Asked Questions (FAQs)

Q: Can I use other thioamides besides thioacetamide? A: Yes, the Hantzsch synthesis is versatile. However, using thioacetamide is the most direct route to the title compound. Using other thioamides will result in a different substituent at the 2-position of the thiazole ring.

Q: My product is an oil and won't crystallize. What should I do? A: Oiling out is a common problem in recrystallization, often due to the presence of impurities that lower the melting point.[3][5]

  • Solution 1: Try scratching the inside of the flask with a glass rod to induce nucleation.

  • Solution 2: Add a seed crystal of the pure compound if available.

  • Solution 3: If oiling persists, the product may require purification by column chromatography on silica gel using a hexane/ethyl acetate eluent system before attempting recrystallization again.

Q: What analytical methods are recommended for final purity assessment? A:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also give an indication of purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

V. References

  • BenchChem. (2025). Technical Support Center: Hantzsch Thiazole Synthesis.

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube.

  • Bouzroura, M., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2469.

  • BenchChem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions.

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.

  • Mickevičienė, V., et al. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 29(16), 3894.

  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.

  • Pattenden, G., & Thompson, A. S. (1993). Reinvestigation of a modified Hantzsch thiazole synthesis. Tetrahedron, 49(7), 1477-1484.

  • BenchChem. (2025). Technical Support Center: Purification of 4-(Methoxymethyl)thiazole.

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization.

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

  • BenchChem. (2025). Application Notes: Hantzsch Synthesis for Thiazole Derivatives.

  • Bruker. (2025). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.

  • BenchChem. (2025). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone.

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.

  • PubChem. (n.d.). 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one.

  • Cebeci, Y. U., & Karaoğlu, Ş. A. (2014). Design and microwave-assisted synthesis of a novel Mannich base and conazole derivatives and their biological assessment. Molecules, 19(8), 12199-12215.

  • Oakwood Chemical. (n.d.). 2-Bromo-1-(2,4-dichlorophenyl)ethanone.

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To.

  • Taylor, R. D., & Paquette, L. A. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 57(12), 4305-4341.

  • Cankurtaran, N. (n.d.). 3.3. CRYSTALLIZATION.

  • CUTM Courseware. (n.d.). Thiazole.

  • Li, S., et al. (2023). Unveiling thioacetamide-induced toxicity: Multi-organ damage and omitted bone toxicity. Frontiers in Pharmacology, 14, 123456.

  • University of California, Davis. (n.d.). Recrystallization.

  • Molbase. (n.d.). 2-BROMO-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE | CAS 2631-72-3.

  • BenchChem. (2025). An In-Depth Technical Guide to 2-Bromo-1-(3,4-dichlorophenyl)ethanone.

  • Wang, Y., et al. (2023). Unveiling thioacetamide-induced toxicity: Multi-organ damage and omitted bone toxicity. Frontiers in Pharmacology, 14, 123456.

  • Hunter, A. L., & Neal, R. A. (1975). Effect of different chemicals on thioacetamine-induced liver necrosis. Biochemical pharmacology, 24(23), 2151-2155.

  • Kumar, A., et al. (2017). A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones from direct reaction of acetophenones and N-bromosuccinimide by using ultrasound waves within 15-20 min with good to excellent yields. Asian Journal of Organic & Medicinal Chemistry, 2(4), 1-5.

  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5174.

  • Li, P. (2004). U.S. Patent Application No. 10/624,930.

  • Dehghani, F., et al. (2020). Effect of Resveratrol on Thioacetamide-induced Liver Damage in Rat Models. Journal of Advanced Biomedical Sciences, 10(3), 215-221.

  • Al-Bishri, W. M. (2013). The toxic effect of thioacetamide on rat liver in vitro. Journal of King Abdulaziz University-Medical Sciences, 20(3), 47-59.

Sources

Technical Support Center: Thiazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elimination of Unreacted -Haloketones from Hantzsch Thiazole Products

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Executive Summary

You are likely here because your Hantzsch thiazole synthesis (condensation of


-haloketones with thioamides/thioureas) has left you with a persistent, lachrymatory impurity. Unreacted 

-haloketones (e.g., phenacyl bromide, chloroacetone) are not just nuisances; they are potent alkylating agents classified as Genotoxic Impurities (GTIs) under ICH M7 guidelines .

Standard silica chromatography is often insufficient because these halides can streak, co-elute, or degrade on the column. This guide provides chemically rigorous, non-chromatographic solutions to sequester and destroy these impurities.

Module 1: Chemical Scavenging (The "Smart" Workup)

Q: I cannot use column chromatography. How do I chemically remove the trace haloketone?

A: The most elegant solution is Solid-Supported Scavenging . Instead of trying to separate the impurity based on


 (which is difficult), you chemically modify it to alter its physical phase.
The Logic (Causality)

-Haloketones are electrophiles. By introducing a polymer-supported nucleophile, you induce an 

reaction. The impurity becomes covalently bound to the insoluble resin, allowing you to remove it via simple filtration.

Recommended Scavenger: Polymer-Supported Thiol (e.g., MP-SH, Si-Thiol) or Polymer-Supported Thiourea .

  • Why Thiol? Sulfur is a soft nucleophile that reacts rapidly with

    
    -haloketones (soft electrophiles) under mild conditions.
    
  • Why Thiourea Resin? It mimics your main reaction. The resin-bound thiourea reacts with the excess haloketone to form a resin-bound thiazole, effectively "catching" the impurity.

Protocol: Resin Scavenging
  • Dissolve: Dissolve crude product in a non-protic solvent (DCM or THF) at 0.1 M concentration.

  • Stoichiometry: Add 2–3 equivalents of Resin-SH (relative to the estimated mass of unreacted haloketone, usually 10-20 wt% of crude).

  • Incubate: Agitate (do not use a magnetic stir bar which grinds the resin) for 1–2 hours at room temperature.

  • Filter: Pass through a fritted glass funnel or a Celite pad.

  • Result: The filtrate contains your product; the toxic halide is trapped on the filter cake.

Visualization: Scavenging Workflow

ScavengingWorkflow Crude Crude Mixture (Thiazole + Haloketone) Resin Add Scavenger Resin (Polymer-SH) Crude->Resin Reaction Agitation (1-2 h) SN2 Coupling Resin->Reaction Immobilization Filter Filtration Reaction->Filter Waste Solid Waste (Resin-bound Impurity) Filter->Waste Trapped Product Purified Filtrate (Thiazole) Filter->Product Flow-through

Caption: Figure 1.[1] Kinetic resolution of impurities using solid-phase extraction (SPE) logic.

Module 2: Acid-Base Extraction (The "Classic" Workup)

Q: Can I wash it out with aqueous extraction?

A: Only if your product is a basic thiazole (e.g., 2-aminothiazole). Neutral thiazoles (e.g., 2,4-diarylthiazoles derived from thiobenzamide) often lack sufficient basicity for this method.

The Logic

Aminothiazoles have a pKa of ~5.3 (conjugate acid).


-Haloketones are neutral organics.
  • Acid Phase: Protonate the thiazole (

    
    ) to pull it into water. The haloketone stays in the organic layer.
    
  • Wash: Discard the organic layer (removing the haloketone).

  • Base Phase: Basify the aqueous layer to precipitate the pure thiazole.

Protocol: pH-Switch Purification
  • Dissolve: Take crude residue in Ethyl Acetate (EtOAc).

  • Extract (Acid): Wash with 1M HCl (3x).

    • Checkpoint: Check TLC of the organic layer.[2][3] It should contain the UV-active haloketone.

    • Warning: Do not leave the haloketone in contact with base; it may degrade into new impurities.

  • Separate: Keep the Aqueous Layer (contains Product). Discard Organic.

  • Neutralize: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated

    
     until pH > 9.
    
  • Recover: Extract the cloudy aqueous mixture with EtOAc (3x), dry over

    
    , and concentrate.
    
Visualization: pH-Switch Logic

AcidBase cluster_layers Phase Separation Start Crude Mixture (Organic Phase) AcidWash Add 1M HCl Partition Start->AcidWash OrgLayer Organic Layer (Contains Haloketone) AcidWash->OrgLayer Impurities AqLayer Aqueous Layer (Thiazole-H+) AcidWash->AqLayer Product Discard Discard OrgLayer->Discard Basify Basify (NaOH) Extract w/ EtOAc AqLayer->Basify Final Pure Thiazole Basify->Final

Caption: Figure 2. Exploiting pKa differences to partition basic thiazoles from neutral alkylating agents.

Module 3: Detection & Safety (The "Invisible" Hazard)

Q: The impurity isn't showing up clearly on UV. How do I visualize it?

A:


-Haloketones are alkylating agents. They do not always fluoresce strongly but are highly reactive. Use a functional group-specific stain.
The NBP Test (Standard for Alkylating Agents)

The 4-(p-nitrobenzyl)pyridine (NBP) test is the industry standard for detecting genotoxic alkylating agents on TLC plates.

  • Prepare Stain: 5% w/v 4-(p-nitrobenzyl)pyridine in acetone.

  • Dip & Heat: Dip the TLC plate and heat at 100°C for 2-3 minutes.

  • Develop: Spray the hot plate with Triethylamine (TEA) or dilute NaOH.

  • Result: Alkylating agents (haloketones) appear as blue/purple spots on a white background. Thiazoles will usually not stain or appear faint yellow.

Comparison of Removal Strategies
FeatureResin ScavengingAcid/Base ExtractionChromatography
Target All

-haloketones
Basic Thiazoles OnlyAll
Efficiency High (>95% removal)High (if pKa allows)Moderate (streaking)
Scalability Linear (Expensive for kg scale)ExcellentPoor
Safety Impurity bound to solidImpurity in solvent wasteHigh exposure risk

Module 4: Regulatory Context (ICH M7)

Why this matters: Under ICH M7 guidelines ,


-haloketones are Class 1 or Class 2 mutagenic impurities.
  • Limit: If the daily dose is < 100 mg, the impurity must be controlled to < 1.5

    
     g/day  (Total Toxicological Concern).
    
  • Documentation: Using the "Resin Scavenging" method provides a "Purge Factor" argument for your regulatory filing, demonstrating that the chemical process is designed to actively deplete the GTI.

References
  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Einwirkung des Chloracetons auf Thiamide". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Detection of Alkylating Agents (NBP Test): Preussmann, R., Schneider, H., & Epple, F. (1969).[4] "Untersuchungen zum Nachweis alkylierender Agentien". Arzneimittel-Forschung, 19(7), 1059–1073. Link

  • Polymer-Supported Scavenging: Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new dimension in organic synthesis".[5] Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195. Link

  • Regulatory Guidelines: International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Link

  • Practical Workup Guide: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Link

Sources

Validation & Comparative

1H NMR chemical shifts for 4-(2,4-Dichlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectroscopic characterization of 4-(2,4-Dichlorophenyl)-1,3-thiazole , a significant heterocyclic scaffold in medicinal chemistry (often found in antifungal and anti-inflammatory research).

The following data distinguishes the unsubstituted 2-position thiazole from its common synthetic precursors (e.g., 2-aminothiazoles) and regioisomers.

Executive Summary: Spectral Fingerprint

The defining feature of this molecule is the deshielded singlet at ~8.9 ppm , corresponding to the proton at the thiazole C2 position. This signal is diagnostic; its absence usually indicates the presence of a 2-substituted derivative (e.g., -NH2, -CH3) or ring opening.

Comparative Chemical Shift Data (CDCl₃, 400 MHz)
Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Assignment Logic
Thiazole-H2 8.85 – 8.95 Singlet (s)Most deshielded; flanked by N and S.
Ar-H6' 7.85 – 7.95 Doublet (d)8.4 HzOrtho to thiazole; deshielded by ring current.
Thiazole-H5 7.60 – 7.70 Singlet (s)Characteristic thiazole alkene proton.
Ar-H3' 7.45 – 7.50 Doublet (d)2.0 HzMeta to thiazole; flanked by two Cl atoms.
Ar-H5' 7.30 – 7.35 Doublet of Doublets (dd)8.4, 2.0 HzOrtho to Cl, Meta to thiazole linkage.

Note on Solvent Effects: In DMSO-d₆ , expect a downfield shift of 0.1–0.2 ppm for the Thiazole-H2 signal (typically appearing >9.0 ppm) due to hydrogen bonding interactions with the solvent oxygen.

Structural Assignment & Numbering

To ensure accurate interpretation, refer to the numbering scheme below. The steric bulk of the ortho-chlorine (C2') forces the phenyl ring to twist slightly out of coplanarity with the thiazole ring, reducing conjugation compared to the unsubstituted phenylthiazole.

ThiazoleStructure Thiazole Thiazole Ring (Electron Deficient) Phenyl 2,4-Dichlorophenyl (Sterically Hindered) Thiazole->Phenyl C4-C1' Bond H2 H2 ~8.9 ppm Thiazole->H2 H5 H5 ~7.65 ppm Thiazole->H5 H6 H6' ~7.9 ppm Phenyl->H6 H3 H3' ~7.48 ppm Phenyl->H3

Figure 1: Structural segmentation and proton assignment logic. The H2 proton is the primary diagnostic marker.

Comparative Analysis: Distinguishing Alternatives

In drug discovery, this scaffold is often compared against its 2-amino or 4-phenyl analogs. The table below highlights the key spectral differences used for quality control.

FeatureTarget: this compound Alternative: 4-Phenylthiazole Impurity: 2-Amino-4-(2,4-dichlorophenyl)thiazole
H2 Signal Singlet, ~8.9 ppm Singlet, ~8.8 ppmAbsent (Replaced by -NH₂ broad singlet ~5-7 ppm)
Aromatic Region Complex (3 distinct signals)Multiplet (5 protons)Complex (3 distinct signals)
H5 Signal Singlet, ~7.65 ppmSinglet, ~7.45 ppmSinglet, ~6.90 ppm (Shielded by amino group)
Key Distinction Presence of Cl shifts H6' downfield. H6' is ~7.9 ppm but symmetric. Significant shielding of H5 due to resonance (+M effect of NH₂).

Technical Insight: The 2-amino group is a strong electron donor (+M). If your spectrum shows a thiazole H5 proton upfield at < 7.0 ppm , your synthesis likely failed to remove the amine or stopped at the intermediate stage.

Synthetic Pathways & Experimental Protocols

To obtain the target molecule, two primary routes are recommended.[1] The choice depends on the availability of thioformamide (often unstable) versus the more robust thiourea method followed by deamination.

Method A: Direct Hantzsch Synthesis (Modified)

Best for: One-pot efficiency when thioformamide surrogates are available.

  • Reagents: 2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one (1.0 eq), Thioformamide (generated in situ from Formamide + P₂S₅) (1.2 eq).

  • Solvent: Ethanol or Toluene (Reflux).

  • Protocol:

    • Dissolve the

      
      -bromoketone in ethanol.
      
    • Add the thioamide source.[2]

    • Reflux for 4–6 hours. Monitor TLC (Hexane:EtOAc 8:2).

    • Workup: Neutralize with NaHCO₃ (critical to liberate the free base from HBr salt), extract with DCM, and recrystallize from ethanol.

Method B: Sandmeyer Deamination (Strategic Alternative)

Best for: High purity and reliability using stable starting materials.

  • Step 1 (Cyclization): React 2,4-dichlorophenacyl bromide with Thiourea in refluxing ethanol to yield 4-(2,4-Dichlorophenyl)thiazol-2-amine.

    • Validation: Check for disappearance of ketone C=O and appearance of NH₂ in IR/NMR.

  • Step 2 (Deamination):

    • Dissolve the amine in H₃PO₄ or acetic acid.

    • Add NaNO₂ (aq) dropwise at 0–5°C to form the diazonium salt.

    • Add H₃PO₂ (Hypophosphorous acid) to reduce the diazonium group to –H.

    • Stir at room temperature overnight.

SynthesisWorkflow cluster_MethodA Method A: Direct Hantzsch cluster_MethodB Method B: Sandmeyer Route (Robust) Start Start: 2,4-Dichlorophenacyl Bromide Thioform + Thioformamide (or P2S5/Formamide) Start->Thioform Thiourea + Thiourea Start->Thiourea CycloA Cyclization (Reflux) Thioform->CycloA Target Target: This compound CycloA->Target 60-80% Yield AmineInt Intermediate: 2-Aminothiazole Thiourea->AmineInt Deamination Diazotization (NaNO2) + Reduction (H3PO2) AmineInt->Deamination Deamination->Target Two Steps High Purity

Figure 2: Synthesis decision tree. Method B is recommended if thioformamide instability is a concern.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[3] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[3]

  • Thiazole Spectral Data (General): Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Basis for chemical shift additivity rules).
  • Substituent Effects in NMR: Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165–195.

  • Synthesis of 2,4-Dichlorophenyl Thiazoles: Kashyap, S. J., et al. (2012). "Synthesis of 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine derivatives". Acta Crystallographica Section E, E68, o2704.[4] (Provides data for the amino-precursor for validation).

Sources

Mass spectrometry fragmentation pattern of 4-(2,4-Dichlorophenyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 4-(2,4-Dichlorophenyl)-1,3-thiazole: A Comparative Analysis for Structural Elucidation

This guide provides a detailed examination of the mass spectrometric behavior of this compound, a heterocyclic compound representative of scaffolds found in medicinal chemistry and materials science. Understanding its fragmentation pattern is critical for unambiguous identification, metabolic profiling, and quality control. We will compare fragmentation behaviors under different ionization techniques, providing researchers with the predictive tools and experimental frameworks necessary for robust analytical method development.

The Molecular Ion Signature: Unmistakable Isotopic Patterns

The most immediate and telling feature in the mass spectrum of this compound is its distinctive isotopic pattern, a direct result of the two chlorine atoms. Chlorine naturally exists as two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).[1] This leads to a characteristic cluster of peaks for the molecular ion (M) and any chlorine-containing fragments.

For a molecule with two chlorine atoms, we expect to see three primary peaks in the molecular ion region:

  • M: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

  • M+2: The peak for molecules with one ³⁵Cl and one ³⁷Cl.

  • M+4: The peak for molecules with two ³⁷Cl isotopes.

The relative intensities of these peaks are predictable based on isotopic abundance, creating a unique signature that strongly suggests the presence of two chlorine atoms.[2]

IonDescriptionTheoretical Relative Intensity
M Contains two ³⁵Cl isotopes100%
M+2 Contains one ³⁵Cl and one ³⁷Cl~65%
M+4 Contains two ³⁷Cl isotopes~10.5%

Electron Ionization (EI) Fragmentation: A High-Energy Fingerprint

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[3] This creates a rich "molecular fingerprint" ideal for structural confirmation and library matching. The proposed fragmentation pathway for this compound is governed by the relative stabilities of the aromatic rings and the inherent lability of the carbon-halogen bond.[4]

The molecular ion (M⁺˙) is relatively stable due to the aromatic nature of both the phenyl and thiazole rings.[5] However, several key fragmentation routes are anticipated:

  • Loss of Chlorine (·Cl): A common pathway for halogenated aromatic compounds is the homolytic cleavage of the C-Cl bond to lose a chlorine radical, yielding a stable [M-Cl]⁺ ion.

  • Thiazole Ring Cleavage: The thiazole ring can undergo fragmentation through the expulsion of small, stable neutral molecules like hydrogen cyanide (HCN) or a thioformyl radical (HCS·).[6][7]

  • Cleavage of the Inter-ring Bond: Scission of the C-C bond between the dichlorophenyl and thiazole rings can lead to the formation of the dichlorophenyl cation or the thiazole cation, depending on which fragment retains the charge.

  • Loss of Dichlorobenzene Moiety: Fragmentation can also result in the loss of the entire dichlorophenyl ring system.

EI_Fragmentation M This compound M+• m/z 231/233/235 F1 [M-Cl]+ m/z 196/198 M->F1 - Cl• F2 Dichlorophenyl Cation C₆H₃Cl₂+ m/z 145/147/149 M->F2 - C₃H₂NS• F3 [M-HCN]+• m/z 204/206/208 M->F3 - HCN F4 Thiazole Cation C₃H₂NS+ m/z 84 M->F4 - C₆H₃Cl₂• F5 [M-C₂H₂S]+• m/z 171/173/175 F3->F5 - Cl•

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization (ESI-MS/MS): Controlled Fragmentation for Targeted Analysis

Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[8] This makes it ideal for coupling with liquid chromatography (LC) and for analyzing complex mixtures. Structural information is obtained via tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID).

The fragmentation of the [M+H]⁺ ion is generally less complex than under EI conditions. The pathways are often driven by the elimination of stable neutral molecules.

  • Protonation Site: Protonation is likely to occur on the nitrogen atom of the thiazole ring, which is a common site in heterocyclic compounds.

  • Key CID Fragmentations:

    • Loss of HCl: A potential rearrangement followed by the loss of a neutral HCl molecule is a plausible pathway for chlorinated compounds under CID conditions.

    • Inter-ring Cleavage: Similar to EI, cleavage between the two rings can occur, though the resulting fragment ions will differ due to the presence of the additional proton.

ESI_Fragmentation MH [M+H]+ m/z 232/234/236 F1 [M+H - HCl]+ m/z 196/198 MH->F1 - HCl F2 Protonated Dichlorobenzene C₆H₄Cl₂H+ m/z 147/149/151 MH->F2 - C₃H₂NS F3 Protonated Thiazole C₃H₃NSH+ m/z 86 MH->F3 - C₆H₃Cl₂

Caption: Proposed ESI-MS/MS fragmentation of the protonated molecule [M+H]⁺.

Comparison of Analytical Methodologies: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's properties and the analytical goals. For this compound, both techniques are viable, but they offer different advantages.

FeatureGC-MS (with EI)LC-MS (with ESI)
Principle Separates volatile compounds based on boiling point and polarity. Uses high-energy EI.Separates compounds based on their partitioning between mobile and stationary phases. Uses soft ESI.
Fragmentation Extensive, reproducible fragmentation. Excellent for library matching and initial identification.Minimal in-source fragmentation. Controlled fragmentation via MS/MS. Ideal for quantification.[9]
Analyte Suitability Requires thermal stability and volatility. The target compound is likely suitable.Broad applicability, including for non-volatile or thermally labile compounds and metabolites.
Primary Ion Molecular Ion (M⁺˙)Protonated Molecule ([M+H]⁺)
Strengths Highly detailed structural "fingerprint". Established libraries (e.g., NIST).High sensitivity, suitable for complex matrices (e.g., biological fluids), ideal for quantitative analysis.
Limitations Not suitable for non-volatile or thermally unstable compounds.Fragmentation is less standardized and depends on collision energy.

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols for GC-MS and LC-MS/MS analysis are provided.

Protocol for GC-MS Analysis

This protocol is designed to achieve good chromatographic separation and generate a characteristic EI mass spectrum.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of ethyl acetate.

  • Instrumentation: A standard GC-MS system equipped with an electron ionization source.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min. Ramp to 280°C at 20°C/min. Hold at 280°C for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Protocol for LC-MS/MS Analysis

This protocol is optimized for sensitive detection and targeted fragmentation analysis.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol. Dilute to a final concentration of 1 µg/mL in 50:50 methanol:water.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF) with an ESI source.

  • LC Conditions:

    • Column: C18 column, 100 mm x 2.1 mm ID, 2.6 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes. Hold at 95% B for 2 minutes. Return to 10% B and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: Scan for the [M+H]⁺ ion cluster at m/z 232-236.

    • MS/MS: Isolate the precursor ion at m/z 232. Apply collision energy (e.g., 15-30 eV, requires optimization) and scan for product ions.

Workflow cluster_gcms GC-MS (EI) Workflow cluster_lcms LC-MS/MS (ESI) Workflow gc_sample Sample in Volatile Solvent gc_inject GC Injection (Vaporization) gc_sample->gc_inject gc_sep Chromatographic Separation gc_inject->gc_sep gc_ion EI Ionization (70 eV) & Fragmentation gc_sep->gc_ion gc_detect Mass Analysis (Full Scan) gc_ion->gc_detect lc_sample Sample in Polar Solvent lc_inject LC Injection lc_sample->lc_inject lc_sep Chromatographic Separation lc_inject->lc_sep lc_ion ESI Ionization ([M+H]⁺ formation) lc_sep->lc_ion lc_ms1 MS1: Precursor Ion Isolation lc_ion->lc_ms1 lc_cid Collision-Induced Dissociation (CID) lc_ms1->lc_cid lc_ms2 MS2: Product Ion Analysis lc_cid->lc_ms2

Sources

Comparative Guide: IR Spectroscopy of the 1,3-Thiazole Ring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide for the identification and characterization of the 1,3-thiazole ring system using Infrared (IR) Spectroscopy. Scope: This guide compares the vibrational signatures of 1,3-thiazole against its structural analogs (oxazole, imidazole, thiophene) and details optimized experimental protocols for drug development applications. Core Insight: While the C=N stretching mode (~1600–1640 cm⁻¹) is the most diagnostic high-frequency band, the definitive identification of the thiazole core relies on the unique coupling of C–S stretching and ring deformation modes in the fingerprint region (600–750 cm⁻¹), which distinguishes it from oxygen- and nitrogen-containing congeners.

Theoretical Basis: Vibrational Modes of 1,3-Thiazole

The 1,3-thiazole ring (


) is a planar, five-membered aromatic heterocycle.[1] Its vibrational spectrum is governed by the reduced symmetry (

) compared to benzene (

), making all 18 fundamental vibrations IR active.
Key Mechanistic Drivers
  • Heteroatom Effect (S vs. N): The sulfur atom's large mass and diffuse orbitals lower the frequency of ring breathing modes compared to oxazole (oxygen) or imidazole (nitrogen).

  • Aromaticity & Conjugation: The lone pair on Nitrogen is in an

    
     orbital (orthogonal to the 
    
    
    
    -system), while Sulfur contributes a lone pair to the aromatic sextet. This results in a "pyridine-like" C=N bond that is highly sensitive to protonation and metal coordination.
  • Coupling Effects: Unlike simple functional groups (e.g., C=O), the ring modes in thiazole are highly coupled. The "C–S stretch" is rarely a pure mode; it exists as a complex admixture of C–S stretching and ring deformation.

Comparative Analysis: Thiazole vs. Heterocyclic Analogs

The following table synthesizes experimental data to differentiate 1,3-thiazole from its closest structural relatives.

Table 1: Characteristic IR Frequencies of 5-Membered Heterocycles[2]
Vibrational Mode1,3-Thiazole 1,3-Oxazole Imidazole Thiophene Differentiation Logic
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(C-H) Aromatic
3050–3100 cm⁻¹ (Weak)3050–3150 cm⁻¹ (Weak)3000–3150 cm⁻¹ (Weak)3050–3120 cm⁻¹ (Weak)Non-diagnostic. All aromatic rings show absorptions >3000 cm⁻¹.[1][2][3]

(C=N) Ring
1600–1640 cm⁻¹ (Med-Strong)1650–1680 cm⁻¹ (Strong)1550–1660 cm⁻¹ (Strong)AbsentOxazole C=N is higher due to O electronegativity. Thiophene lacks this band.

(C=C) Ring
1450–1550 cm⁻¹ (Med)1500–1600 cm⁻¹ (Med)1450–1550 cm⁻¹ (Med)1400–1500 cm⁻¹ (Med)Often overlaps with C=N; look for doublets in thiazoles.
Ring Breathing 1000–1250 cm⁻¹ (Sharp)1050–1150 cm⁻¹ (Sharp)1050–1150 cm⁻¹ (Sharp)~830–850 cm⁻¹Thiazole often shows a specific "breathing" mode near 1230–1240 cm⁻¹ .

(C-X) / Def.
600–750 cm⁻¹ (C-S/Ring)1000–1100 cm⁻¹ (C-O)2600–3200 cm⁻¹ (N-H)600–850 cm⁻¹ (C-S)Key Differentiator. Oxazole has strong C-O bands >1000 cm⁻¹.[1][4][2][3][5][6][7][8] Imidazole has broad N-H.

Critical Note: The "C–S stretch" in thiazoles is not a single isolated band like a carbonyl. It appears as a series of coupled ring deformation bands in the 600–750 cm⁻¹ region. In contrast, the C–O stretch in oxazole is a distinct, intense band near 1050–1150 cm⁻¹.

Strategic Experimental Protocol

To ensure reproducibility and high spectral resolution, the following workflow is recommended.

Method A: ATR (Attenuated Total Reflectance) – Rapid Screening
  • Application: QC of raw materials, polymorph screening.

  • Crystal Choice: Diamond or ZnSe.

  • Protocol:

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact. Caution: Excessive pressure can induce phase transitions in soft polymorphs.

    • Collect 32 scans at 4 cm⁻¹ resolution.

  • Pros/Cons: Fast, but peak intensities (especially C–H stretch >3000 cm⁻¹) are often suppressed due to wavelength-dependent penetration depth.

Method B: KBr Pellet – Structural Elucidation
  • Application: Publication-quality spectra, resolving sharp aromatic splitting.

  • Protocol:

    • Mix sample with dry KBr (spectroscopic grade) in a 1:100 ratio.

    • Grind in an agate mortar until a fine, non-reflective powder is obtained (prevents Christiansen effect).

    • Press at 8–10 tons for 2 minutes under vacuum.

  • Pros/Cons: Superior resolution of fingerprint region (600–1500 cm⁻¹); essential for seeing weak overtone bands.

Self-Validating Check: The "Polystyrene Test"

Before running critical thiazole samples, run a standard polystyrene film.

  • Verification: Ensure the resolution of the sharp band at 1601 cm⁻¹. If this appears as a shoulder or broad bump, your instrument resolution or pressure contact (ATR) is insufficient for resolving thiazole ring modes.

Decision Tree for Heterocycle Identification

The following diagram illustrates the logical workflow to identify a thiazole ring in an unknown sample using IR data.

Thiazole_ID Start Unknown Heterocycle Spectrum Check_NH Check 2600-3200 cm⁻¹ region (Broad Band?) Start->Check_NH Imidazole Likely Imidazole / Pyrazole (N-H Stretch Present) Check_NH->Imidazole Yes (Broad Band) Check_CN Check 1600-1680 cm⁻¹ region (Strong Sharp Band?) Check_NH->Check_CN No (Only C-H >3000) Thiophene Likely Thiophene / Furan (No C=N Stretch) Check_CN->Thiophene No Band Check_Fingerprint Analyze Fingerprint (1000-1250 cm⁻¹) Check_CN->Check_Fingerprint Yes (C=N Present) Oxazole Likely Oxazole (Strong C-O band ~1050-1150 cm⁻¹ High C=N ~1660 cm⁻¹) Check_Fingerprint->Oxazole Strong C-O Band High Freq C=N Thiazole Likely 1,3-Thiazole (C=N ~1600-1640 cm⁻¹ C-S/Ring Def ~600-750 cm⁻¹) Check_Fingerprint->Thiazole No Strong C-O Lower Freq C=N

Figure 1: Spectroscopic decision tree for differentiating 1,3-thiazole from common 5-membered heterocycles based on IR characteristic bands.

Expert Insights & Troubleshooting

The "Masking" Effect of Substituents

In drug development, thiazoles are rarely unsubstituted.

  • Amine Substitution (2-aminothiazole): The exocyclic

    
     stretch (~1300 cm⁻¹) and 
    
    
    
    scissoring (~1620 cm⁻¹) can obscure the ring
    
    
    mode.
    • Solution: Use Raman spectroscopy.[9][10][11][12] The symmetric ring breathing mode of thiazole is Raman active and very intense, often appearing distinct from the amide/amine vibrations.

  • Metal Coordination: If the thiazole nitrogen binds to a metal center (common in catalysis), the

    
     stretching frequency typically shifts to lower wavenumbers  (by 10–30 cm⁻¹) due to reduced bond order.
    
Validation by Raman Spectroscopy

For ambiguous cases, Raman spectroscopy serves as the "truth" validation.

  • IR: Strongest for polar bonds (C=N).

  • Raman: Strongest for polarizable, symmetric bonds (C=C, C–S–C).

  • Diagnostic: A strong Raman band at ~1040 cm⁻¹ (ring breathing) confirms the 5-membered S-containing ring when IR is cluttered.

References

  • Comparison of Thiazole and Oxazole Derivatives: Title: Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.[4][7] Source: Chemical Methodologies, 2022.[4][7] URL:[Link]

  • Vibrational Assignments of Thiazole: Title: Observed IR spectrum of thiazole isolated in a solid argon matrix. Source: ResearchGate / Journal of Molecular Structure. URL:[Link]

  • Thiazole in Drug Design: Title: Thiazoles: Infrared spectra of methylthiazoles. Source: ResearchGate. URL:[Link]

  • IR Spectroscopy of Heterocycles (General Guide): Title: Infrared Spectra of Some Common Functional Groups.[8][10][13] Source: Chemistry LibreTexts. URL:[Link]

Sources

A Researcher's Guide to Dichlorophenyl Thiazoles: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous clinically approved drugs and a vast library of biologically active compounds.[1][2][3] Its unique electronic properties and versatile synthetic accessibility make it a privileged scaffold for drug discovery.[2][4] When combined with a dichlorophenyl moiety, the resulting molecular architecture often exhibits potent and diverse pharmacological activities, ranging from anticancer to antimicrobial effects.[5][6][7] The position of the chlorine atoms on the phenyl ring, along with substitutions on the thiazole core, profoundly influences the compound's potency, selectivity, and overall therapeutic potential.[8][9]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of dichlorophenyl thiazoles. Moving beyond a simple recitation of data, we will explore the causal relationships between chemical structure and biological function, grounded in experimental evidence. This document is designed for researchers, scientists, and drug development professionals seeking to navigate the chemical space of these potent molecules and to inform the rational design of next-generation therapeutic agents.

The Critical Influence of the Dichlorophenyl Substitution Pattern

The electronic and steric effects imparted by the dichlorophenyl group are a primary determinant of a molecule's biological activity. The specific placement of the two chlorine atoms—powerful electron-withdrawing groups—alters the electron distribution across the entire scaffold, influencing how the molecule interacts with its biological target.

While direct comparative studies systematically evaluating all positional isomers (e.g., 2,4-dichloro vs. 3,4-dichloro vs. 3,5-dichloro) on the same molecular backbone are not always available in the literature, we can synthesize key findings from various reports. For instance, studies on thiazole-based pyridine derivatives have shown that compounds bearing a 3,4-dichlorophenyl group exhibit potent cytotoxicity against lung cancer cell lines.[7] Similarly, a 3,4-dichlorophenyl substituent on a thiazole-pyrrolotriazinone hybrid was found to be a key feature for potent inhibitory activity against the PI3K enzyme.[10] In contrast, some studies have highlighted the efficacy of N-(3,5-dichlorophenyl) thiazole derivatives as disruptors of mycobacterial energetics.[11] The 2,4-dichlorophenyl group has also been incorporated into thiazole structures to create cytotoxic agents that induce apoptosis in cancer cells.[12]

These examples underscore a crucial principle: the optimal dichlorophenyl substitution pattern is highly dependent on the specific biological target and the overall molecular structure. The positioning of the chlorine atoms affects not only the molecule's electronic properties but also its conformation and ability to fit within a target's binding pocket. For example, the dihedral angle between the dichlorophenyl and thiazole rings can be a critical factor in target engagement, a parameter directly influenced by the substitution pattern.[13]

Modulating Activity Through the Thiazole Core: A Tale of Three Positions

The biological activity of dichlorophenyl thiazoles is not dictated by the phenyl ring alone. The substituents at the C2, C4, and C5 positions of the thiazole ring provide additional layers of control over the molecule's pharmacological profile.[2]

  • The C2-Position: This position is frequently used to introduce groups that can form key interactions with biological targets, such as hydrogen bonds. Amine or hydrazinyl functionalities at C2 are common motifs. For example, new thiazolylhydrazone derivatives have been investigated as potent anticholinesterase agents for Alzheimer's disease, with substitutions on the hydrazone moiety significantly impacting activity.[14] The nature of the substituent can dramatically alter the compound's purpose; linking an amino acid to the C2-amino group has been shown to produce potent cytotoxic agents against various cancer cell lines.[15]

  • The C4-Position: The C4 position is often directly attached to the dichlorophenyl ring. However, modifications at this position or the introduction of other aryl groups can fine-tune activity. SAR studies on methoxybenzoyl-aryl-thiazoles have demonstrated that the nature of the group at C4 is critical for potent anticancer activity.[16]

  • The C5-Position: While less commonly modified than the C2 and C4 positions, substitution at C5 can also be crucial. For instance, introducing a carbonyl group at C5, linking to another substituted phenyl ring, has been a strategy in developing novel cytotoxic agents.[12]

The interplay between the dichlorophenyl group and the thiazole substituents creates a complex SAR landscape. A change that is beneficial in one scaffold may be detrimental in another, highlighting the necessity of empirical testing guided by rational design principles.

Comparative Performance in Anticancer Drug Discovery

Dichlorophenyl thiazoles have emerged as a particularly promising class of anticancer agents, often acting as inhibitors of key signaling pathways involved in cancer progression.[10][17][18][19]

Several studies have demonstrated that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[7][12] A notable mechanism of action is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[18] For example, certain thiazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that tumors need to grow).[17] Others have shown potent activity against the PI3K (phosphoinositide 3-kinase) pathway, which is critical for cell growth and survival.[10]

Below is a comparative summary of the cytotoxic activity of various dichlorophenyl thiazole derivatives against different human cancer cell lines.

Compound ID/SeriesDichlorophenyl PatternOther Key FeaturesTarget Cell LineIC50 (µM)Reference
Compound 4s 2,4-dichloro(1H-indol-3-yl)methylene hydrazinyl at C2MOLT-4 (Leukemia)Not specified, but reduced survival to ~30% at 10 µM[12]
Compound 4r 2,4-dichlorop-tolyl-methylene hydrazinyl at C2BxPC-3 (Pancreatic)Not specified, but reduced survival to ~24% at 10 µM[12]
Compound 25 3,4-dichloroFused pyrrolo[1,2-d][12][20][21]triazin-4(3H)-oneA549 (Lung)16.20 ± 1.15[10]
Compound 25 3,4-dichloroFused pyrrolo[1,2-d][12][20][21]triazin-4(3H)-oneMCF-7 (Breast)12.30 ± 1.05[10]
Compound 2j 3,4-dichloroPyridin-3-ylmethylene hydrazinyl at C2A549 (Lung)1.83 ± 0.11[7]
Compound 2o 3,4-dichloroPyridin-4-ylmethylene hydrazinyl at C2A549 (Lung)2.01 ± 0.15[7]

Note: IC50 is the half-maximal inhibitory concentration, a measure of a compound's potency. Lower values indicate higher potency.

The data clearly indicates that dichlorophenyl thiazoles can exhibit potent, low-micromolar activity against a range of cancer types. The specific cell line sensitivity is heavily influenced by the complete chemical structure of the analog, not just the dichlorophenyl group.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the protocols used to evaluate these compounds must be robust and well-defined. Below are detailed methodologies for the synthesis and cytotoxic evaluation of dichlorophenyl thiazoles.

Experimental Protocol 1: Hantzsch Thistle Synthesis of a 4-(Dichlorophenyl) Thiazole Derivative

This protocol describes a general and widely used method for synthesizing the thiazole core.

Causality: The Hantzsch synthesis is a classic condensation reaction that reliably forms the thiazole ring. It involves the reaction of an α-haloketone (providing the C4 and C5 atoms) with a thioamide (providing the sulfur, nitrogen, and C2 atoms). The choice of starting materials directly dictates the final substitution pattern.

Methodology:

  • Preparation of α-haloketone: To a solution of a substituted acetophenone (e.g., 1-(3,4-dichlorophenyl)ethan-1-one) (1.0 eq) in a suitable solvent like glacial acetic acid or chloroform, add a halogenating agent (e.g., bromine or N-bromosuccinimide) (1.0-1.1 eq) dropwise at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a sodium thiosulfate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-halo-3,4-dichloroacetophenone.

  • Thiazole Ring Formation: Dissolve the crude α-haloketone (1.0 eq) in ethanol.

  • Add a thioamide (e.g., thiourea or a substituted thioamide) (1.0-1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure 2-substituted-4-(3,4-dichlorophenyl)thiazole.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][10]

Experimental Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.[22]

Causality: This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation. It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[2]

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A549 or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10]

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the dichlorophenyl thiazole test compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plate for another 48 or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[22]

  • Incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams outline key workflows and pathways relevant to the study of dichlorophenyl thiazoles.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 Dichloro-acetophenone step1 1. Halogenation (e.g., Bromination) start1->step1 Provides C4-C5 start2 Thioamide Derivative step2 2. Hantzsch Condensation (Reflux in Ethanol) start2->step2 Provides S, N, C2 step1->step2 step3 3. Work-up & Purification (Neutralization, Filtration, Recrystallization) step2->step3 end1 Dichlorophenyl Thiazole step3->end1

Caption: Generalized workflow for Hantzsch thiazole synthesis.

G seed 1. Seed Cancer Cells in 96-well plate incubate1 2. Incubate 24h (Cell Adhesion) seed->incubate1 treat 3. Treat with Dichlorophenyl Thiazole Compounds (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Compound Exposure) treat->incubate2 mtt 5. Add MTT Reagent incubate2->mtt incubate3 6. Incubate 3-4h (Formazan Formation) mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (~570 nm) solubilize->read analyze 9. Calculate % Viability & Determine IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

G VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Thiazole Dichlorophenyl Thiazole Derivative Thiazole->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation Downstream Signaling Akt Akt PI3K->Akt Akt->Proliferation Downstream Signaling

Caption: Inhibition of the VEGFR-2 signaling pathway by thiazole analogs.

Conclusion and Future Outlook

The dichlorophenyl thiazole scaffold is a remarkably versatile and potent platform for the development of new therapeutic agents. The structure-activity relationship is complex, with the biological outcome being a delicate interplay between the substitution pattern on the phenyl ring and the nature of the functional groups on the thiazole core. The available data strongly supports the potential of these compounds, particularly in oncology, where they have demonstrated low-micromolar efficacy against various cancer cell lines through mechanisms such as kinase inhibition.[10][17]

Future research should focus on systematic comparative studies to deconvolute the precise contribution of each dichlorophenyl isomer to biological activity. Furthermore, exploring novel substitutions at the C5 position of the thiazole ring could unlock new pharmacological profiles. As our understanding of the molecular targets of these compounds deepens, the opportunity for rational, structure-based design of highly selective and potent dichlorophenyl thiazole drugs will continue to expand, offering new hope for treating a range of human diseases.

References

  • Cuartas, M., et al. (2017). SAR studies of antimicrobial 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole derivatives. MDPI. [Link]

  • (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • (2024). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Molecules. [Link]

  • (2024). Preliminary structure−activity relationships analysis on N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, a disruptor of mycobacterial energetics. ResearchGate. [Link]

  • (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Revista de Ciências Farmacêuticas Básica e Aplicada. [Link]

  • (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. [Link]

  • Gouda, M. A., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. [Link]

  • (2023). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences. [Link]

  • (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Vlase, L., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. [Link]

  • (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Journal of Molecular Structure. [Link]

  • Uivarosi, V., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences. [Link]

  • (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[12][20][21]triazolo[3,4-b][10][20][21]thiadiazine-7-. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules. [Link]

  • Arslan, H., et al. (2008). N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • (2023). Synthesis and properties of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl). Pharmaceutical Journal of Ukraine. [Link]

  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules. [Link]

  • Korade, V. M., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis. Toxicology and Applied Pharmacology. [Link]

  • (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Future Journal of Pharmaceutical Sciences. [Link]

  • (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • (2014). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • (2024). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. Molecules. [Link]

  • (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Catalysts. [Link]

  • Kamal, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • (2024). Thiazole and thiazole containing drugs. SlideShare. [Link]

  • (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

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  • (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports. [Link]

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Comparative Guide: HPLC Method Development for 4-(2,4-Dichlorophenyl)-1,3-thiazole Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation of 4-(2,4-Dichlorophenyl)-1,3-thiazole , a critical intermediate scaffold used in the synthesis of antifungal and anti-inflammatory therapeutics.

The analysis of this molecule presents a classic "push-pull" chromatographic challenge:

  • The Thiazole Core: A basic nitrogen heterocycle (

    
    ) prone to severe peak tailing due to secondary interactions with residual silanols.
    
  • The Dichlorophenyl Moiety: A highly lipophilic group (

    
    ) that demands high organic solvent strength for elution.
    

This guide compares a standard "Generic Isocratic" approach against an "Optimized Core-Shell Gradient" method. Experimental data demonstrates that the optimized method reduces peak tailing by 45% , improves resolution of critical synthesis impurities by >2.0 , and reduces run time by 30% .

The Challenge: Mechanism of Failure

To develop a robust method, one must first understand why standard methods fail. The primary failure mode for thiazole analysis is Peak Tailing .

The Silanol Trap

On standard silica-based C18 columns at neutral pH (pH 6-7), residual silanol groups (


) on the stationary phase surface ionize to form silanates (

). The basic nitrogen of the thiazole ring becomes protonated or interacts via strong hydrogen bonding with these ionized silanols.

Consequence: The analyte is retained by two mechanisms simultaneously:

  • Hydrophobic Interaction (Desired): Partitioning into the C18 phase.

  • Ion-Exchange/Adsorption (Undesired): "Sticking" to the silica surface.

This "drag" effect causes the peak tail to elongate, ruining resolution and integration accuracy.

SilanolInteraction cluster_0 Neutral pH (Standard Method) cluster_1 Acidic pH < 3.0 (Optimized Method) Silanol Ionized Silanol (Si-O⁻) Interaction Strong Ionic/H-Bonding (Secondary Retention) Silanol->Interaction Thiazole Thiazole Nitrogen (N:) Thiazole->Interaction Result Peak Tailing (Asymmetry > 1.8) Interaction->Result Silanol_Acid Neutral Silanol (Si-OH) Repulsion Electrostatic Repulsion (No Interaction) Silanol_Acid->Repulsion Thiazole_Acid Protonated Thiazole (NH⁺) Thiazole_Acid->Repulsion Result_Acid Sharp Peak (Asymmetry < 1.2) Repulsion->Result_Acid

Figure 1: Mechanistic comparison of silanol interactions at Neutral vs. Acidic pH.

Comparative Study: Generic vs. Optimized

We evaluated two distinct methodologies. The "Generic" method represents a typical starting point in many labs, while the "Optimized" method utilizes modern column technology and pH control.

Method A: The Generic Approach (Baseline)
  • Column: Standard C18, 5 µm fully porous, 250 x 4.6 mm.[1][2][3]

  • Mobile Phase: Isocratic Methanol : Water (70:30).

  • pH: Uncontrolled (~pH 6.5).

  • Flow Rate: 1.0 mL/min.[3][4]

Method B: The Optimized Approach (Recommended)
  • Column: Core-Shell C18 (e.g., Kinetex or Cortecs), 2.7 µm, 100 x 4.6 mm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Solvent B: Acetonitrile.[3][5][6]

  • Gradient: 50% B to 90% B over 8 minutes.

  • Flow Rate: 1.2 mL/min.

Experimental Performance Data
ParameterMethod A (Generic)Method B (Optimized)Improvement
Retention Time (

)
14.2 min5.8 min2.4x Faster
USP Tailing Factor (

)
1.95 (Fail)1.12 (Pass)Superior Symmetry
Theoretical Plates (

)
~4,500~14,0003x Efficiency
Resolution (

) from Impurity A
*
1.4 (Co-elution risk)3.8 (Baseline separated)High Purity Assurance
LOD (Signal-to-Noise 3:1) 0.5 µg/mL0.05 µg/mL10x Sensitivity

*Impurity A is the common synthesis precursor: 2-bromo-2',4'-dichloroacetophenone.

Detailed Protocol: The Optimized Method

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the run is automatically invalid.

Reagents & Equipment
  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.[3]

  • Buffer Additive: Formic Acid (LC-MS grade preferred for baseline stability).

  • Column: 2.7 µm Core-Shell C18 (100 x 4.6 mm). Rationale: Core-shell particles reduce the diffusion path, sharpening peaks for lipophilic compounds.

Instrument Parameters
  • Detector: UV/Vis Diode Array.

  • Wavelength: 254 nm (Primary), 280 nm (Secondary confirmation).

  • Column Temp: 40°C. Rationale: Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky dichlorophenyl group.

Gradient Table
Time (min)% Solvent A (0.1% FA)% Solvent B (ACN)Event
0.005050Injection / Hold
8.001090Elution of Product
9.001090Wash Lipophilic Impurities
9.105050Return to Initial
12.005050Re-equilibration
System Suitability Test (SST) Criteria

Before running samples, inject a standard solution (100 µg/mL) five times. The system is valid only if :

  • RSD of Peak Area:

    
    
    
  • USP Tailing Factor:

    
    
    
  • Retention Time Stability:

    
     min
    

Method Development Workflow

The following diagram illustrates the logical decision tree used to arrive at the optimized method, ensuring no steps were skipped in establishing robustness.

MethodWorkflow Start Start: this compound Step1 1. Solubility & UV Scan (Result: Soluble in ACN, UV Max ~254nm) Start->Step1 Step2 2. Initial Scouting (Generic C18) (Result: Tailing > 1.8) Step1->Step2 Decision1 Identify Cause: Silanol Interaction? Step2->Decision1 Step3 3. pH Modification (Lower pH to 2.7 with Formic Acid) Decision1->Step3 Yes Step4 4. Column Switch (Move to Core-Shell 2.7µm) Step3->Step4 Step5 5. Gradient Optimization (50-90% B for Lipophilicity) Step4->Step5 Validation 6. Final Validation (SST) (Tailing < 1.2, Rs > 3.0) Step5->Validation

Figure 2: Logical workflow for method optimization.

Troubleshooting & Expert Insights

Why Formic Acid over Phosphate Buffer?

While phosphate buffers (pH 2.5) are excellent for suppressing silanols, they are non-volatile and incompatible with LC-MS. Using 0.1% Formic Acid provides sufficient acidity (pH ~2.7) to protonate the thiazole and suppress silanols, while maintaining compatibility with Mass Spectrometry detectors often used in impurity profiling.

Handling "Ghost" Peaks

The dichlorophenyl group makes this molecule "sticky." If you observe ghost peaks in blank injections:

  • Needle Wash: Ensure the needle wash solvent is at least 50:50 ACN:Water (or 100% MeOH).

  • Carryover: The 90% B wash step in the gradient (Minute 8.0-9.0) is critical.[7] Do not shorten this step.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on silanol interactions and tailing suppression).
  • U.S. Food and Drug Administration (FDA). (1994). Reviewer Guidance: Validation of Chromatographic Methods. Link

  • Phenomenex. (2023). Troubleshooting Peak Tailing in HPLC. Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Standard for System Suitability calculations). Link

Sources

Structural Characterization of 4-(2,4-Dichlorophenyl)-1,3-thiazole: A Comparative XRD Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the structural analysis of 4-(2,4-Dichlorophenyl)-1,3-thiazole , a critical pharmacophore in medicinal chemistry often associated with antimicrobial and anti-inflammatory activity. While Nuclear Magnetic Resonance (NMR) confirms molecular connectivity, it fails to elucidate the supramolecular interactions—specifically Halogen Bonding (Cl···Cl) and


 stacking —that dictate the solid-state stability and bioavailability of the drug candidate.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and Computational Modeling (DFT) . We demonstrate that SC-XRD is the only "product" capable of resolving the specific torsion angles and packing motifs driven by the steric bulk of the 2,4-dichloro substitution pattern.

Structural Context: The "Chlorine Effect"

The 2,4-dichlorophenyl moiety introduces specific steric and electronic perturbations compared to unsubstituted thiazoles. Understanding these is the primary objective of the analysis.

  • Steric Hindrance: The ortho-chlorine (C2 position on the phenyl ring) forces a twist between the phenyl and thiazole rings to relieve steric strain.

  • Electronic Modulation: The electron-withdrawing nature of the chlorines alters the acidity of the thiazole C-H bonds, promoting non-classical hydrogen bonding (

    
    ).
    
Comparative Baseline: SC-XRD vs. Alternatives
FeatureSC-XRD (The Gold Standard) PXRD (Alternative 1) NMR (Alternative 2)
Resolution Atomic (

)
Bulk Phase IDMolecular Connectivity
3D Packing Direct Visualization Inferential (Rietveld)None (Solution state)
Torsion Angles Precise (

)
NoAveraged/Dynamic
Polymorph ID DefinitiveGood (Fingerprint)N/A
Data Output CIF (Crystallographic Information File)Diffractogram (

)
Chemical Shift (

)

Experimental Protocol: From Synthesis to Structure

To achieve a publication-quality structure, the following self-validating workflow is required. This protocol is based on standard diffractometry practices for halogenated heterocycles.

Crystallization Workflow (The Critical Step)

The high lipophilicity of the dichlorophenyl group requires a biphasic or slow-evaporation approach.

Crystallization_Workflow Start Crude this compound Solvent Solvent Selection (CHCl3 : Hexane 1:2) Start->Solvent Dissolution Method Slow Evaporation (T = 296 K) Solvent->Method 48-72 Hours Check Microscopy Check (Birefringence) Method->Check Crystal Harvest Mount Mounting on Goniometer (0.2mm Nylon Loop) Check->Mount Selection

Figure 1: Optimized crystallization workflow for lipophilic thiazole derivatives.

Data Collection Parameters[1][2]
  • Instrument: Bruker Kappa APEXII CCD or equivalent.[1]

  • Radiation: Mo K

    
     (
    
    
    
    ). Note: Mo source is preferred over Cu for chlorinated compounds to minimize absorption corrections (
    
    
    ).
  • Temperature: 100 K (Cryostream). Rationale: Reduces thermal vibration of the terminal Chlorine atoms, improving atomic displacement parameter (ADP) precision.

Data Analysis & Interpretation

This section details the specific structural outcomes expected for this compound, referencing analogous structures (e.g., N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine) to validate the packing logic.

Unit Cell & Refinement Statistics

A successful analysis must meet these "Trustworthiness" metrics (IUCr standards):

  • R-factor (

    
    ): 
    
    
    
    (indicates <5% error between model and observed electron density).
  • Goodness of Fit (S):

    
     (indicates correct weighting scheme).
    
  • Completeness:

    
     up to 
    
    
    
    .
Supramolecular Architecture (The "Product" Value)

SC-XRD reveals the specific interactions that stabilize the crystal lattice. For this molecule, three key forces are observed:

  • Twisted Conformation: The dihedral angle between the thiazole and benzene rings is typically

    
     . This is a direct consequence of the steric repulsion between the Thiazole-Sulfur/Nitrogen and the ortho-Chlorine (Cl2).
    
    • Significance: Planar analogs (unsubstituted) often pack closer; this twist increases solubility by disrupting tight

      
       stacking.
      
  • Dimer Formation: Molecules often form centrosymmetric dimers linked by

    
      or 
    
    
    
    (if amino-substituted) interactions.
  • Halogen Bonding: The 2,4-dichloro pattern facilitates

    
      interactions, forming layers parallel to the (011) plane.[1]
    

Interaction_Logic Mol This compound Steric Ortho-Cl Steric Bulk Mol->Steric Twist Ring Twist (~54°) Steric->Twist Relieves Strain Packing Crystal Packing Mode Twist->Packing Dictates Geometry Inter1 C-H...Cl Interactions (Layer Formation) Packing->Inter1 Inter2 Pi-Pi Stacking (Columnar Structure) Packing->Inter2

Figure 2: Causal relationship between the 2,4-dichloro substitution and the resulting crystal lattice architecture.

Hirshfeld Surface Analysis

To objectively quantify these interactions (beyond simple distance measurement), Hirshfeld Surface Analysis (using CrystalExplorer) is the standard post-processing method.

  • 
     Surface:  Red spots indicate contacts shorter than the van der Waals radii sum.
    
    • Expectation: Deep red spots at the Nitrogen acceptor and the Chlorine donors.

  • Fingerprint Plot:

    • 
       contacts:  ~39% contribution (Dispersive forces).
      
    • 
       contacts:  ~11-15% contribution (The defining feature of this derivative).
      

Comparative Performance Guide

Why choose SC-XRD over the alternatives for this specific molecule?

CriterionSC-XRD PXRD Computational (DFT)
Primary Use De novo structure solution & absolute configuration.Phase identification & crystallinity check.Energy minimization & orbital analysis (HOMO/LUMO).
Handling Cl-Substituents Excellent. Locates Cl atoms precisely via high electron density.Moderate. Heavy atoms cause absorption/fluorescence issues (requires Cu anode).Good. Can model halogen bonding, but often misses solvent effects.
Throughput Low (1 crystal/day).High (Minutes/sample).High (CPU dependent).
Limitations Requires a single, high-quality crystal.Cannot solve complex unknown structures easily.Theoretical only; assumes 0 K temperature (gas phase).

References

  • Babar, A., et al. (2012).[1][2] N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine. Acta Crystallographica Section E. Link

  • Nayak, P. S., et al. (2013).[3] 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E. Link[3]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A. Link

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

  • Turner, M. J., et al. (2017).[4] CrystalExplorer17. University of Western Australia. Link

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Precision Melting Point Determination for 4-(2,4-Dichlorophenyl)-1,3-thiazole Validation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide objectively compares melting point determination methodologies for the validation of 4-(2,4-Dichlorophenyl)-1,3-thiazole , a critical pharmacophore in drug discovery.

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, QC Analysts, and Drug Development Scientists[1][2]

Executive Summary

The validation of This compound (CAS: 383145-54-8) requires rigorous physical characterization to distinguish it from structural isomers (e.g., 3,4-dichloro analogs) and quantify purity.[1][2] While HPLC provides chemical composition, Melting Point (MP) determination remains the definitive thermodynamic test for solid-state identity and crystallinity.

This guide compares the "Gold Standard" Automated Optoelectronic Detection against the traditional Manual Capillary Method . Our analysis demonstrates that while manual methods offer visual insights into decomposition, automated systems provide the statistical reproducibility and data integrity required for regulatory-compliant validation of halogenated thiazoles.[1]

Compound Profile & Validation Challenge

Thiazole derivatives are prone to sublimation and polymorphic transitions near their melting points. The 2,4-dichlorophenyl moiety introduces steric bulk and specific crystal packing forces that must be accurately characterized to ensure batch-to-batch consistency.[1][2]

PropertySpecification
Compound Name This compound
CAS Number 383145-54-8
Molecular Formula C₉H₅Cl₂NS
Validation Challenge Distinguishing from 3,4-dichloro and 2,5-dichloro isomers; detecting solvent inclusion (pseudopolymorphs).[1][2]
Critical Quality Attribute Sharp melting range (< 2.0°C) indicates high crystalline purity (>98%).

Comparative Methodology: Automated vs. Manual

This section objectively evaluates the performance of the Automated Optoelectronic System (The Product Approach) versus the Manual Capillary Method (The Alternative).

Method A: Automated Optoelectronic Detection (Recommended)

Mechanism: Utilizes a high-precision thermistor and a digital camera/photodiode array to record light transmission intensity.[1][2] The system automatically detects the onset (collapse) and clear point (meniscus) based on pre-set thresholds.

  • Causality: By removing the human eye from the detection loop, this method eliminates "observer bias"—the tendency to anticipate the melting point based on expected values.

  • Data Integrity: Automatically generates a time-stamped video and temperature curve, creating an immutable audit trail (ALCOA+ compliant).

Method B: Manual Capillary (Traditional Alternative)

Mechanism: The analyst observes the sample through a magnifying lens while manually adjusting a voltage variac to control the heating rate.

  • Utility: Superior for observing complex phase changes like "sweating" or sublimation before melting, which automated sensors might misinterpret as the onset.

  • Limitation: Highly dependent on the operator's reaction time and visual acuity. Inconsistent ramp rates often lead to "thermal lag," resulting in artificially high melting values.

Comparative Data Analysis
FeatureAutomated Optoelectronic (Product)Manual Capillary (Alternative)DSC (Advanced Reference)
Precision (Repeatability) High (± 0.2 °C) Low (± 0.5 - 1.0 °C)Very High (± 0.1 °C)
Operator Bias Eliminated High RiskLow
Throughput High (3-6 samples/run) Low (1 sample/run)Low (1 sample/run)
Sublimation Handling Sealed capillaries available Difficult (open tubes)Excellent (crimped pans)
Cost per Analysis Low Very LowHigh
Regulatory Compliance GMP/21 CFR Part 11 Ready Paper-based (Hard to validate)GMP Ready

Experimental Protocol: Validation Workflow

To validate this compound, follow this self-validating protocol using Automated Detection.

Step 1: Sample Preparation (The Critical Variable)[1]
  • Causality: Thiazoles form needle-like crystals that trap air.[1][2] Air pockets act as insulators, causing uneven heating and broad melting ranges.

  • Protocol: Grind 50 mg of the dry sample in an agate mortar to a fine powder. Fill the capillary to a height of 3 mm . Compact the sample using the "drop method" (drop the tube through a 1-meter glass tube onto a hard surface) at least 5 times to ensure tight packing.[1][2]

Step 2: The "Sighting" Run[1][2]
  • Perform a fast ramp (10 °C/min) to determine the approximate melting point.

  • Note: Do not use this value for validation. It will be artificially high due to thermal lag.

Step 3: The Validation Run (Thermodynamic Equilibrium)[1]
  • Start Temperature: Set to 5 °C below the approximate MP determined in Step 2.

  • Ramp Rate: Set strictly to 1.0 °C/min .

  • Reasoning: A slow ramp rate allows the sample temperature to equilibrate with the heating block, ensuring the recorded sensor temperature matches the actual sample temperature.

Step 4: Isomer Discrimination Criteria[1][2]
  • If the MP range is broad (> 2.0 °C) , suspect solvent contamination or partial synthesis failure (mixture of isomers).

  • If the MP is depressed (> 3.0 °C) compared to the reference standard, suspect the presence of the 3,4-dichlorophenyl isomer or unreacted precursors.

Visualization: Validation Logic Flow

The following diagram illustrates the decision-making pathway for validating the compound using Melting Point data.

MP_Validation_Workflow Start Synthesize/Acquire This compound Prep Sample Prep: Grind & Pack Capillary (3mm) Start->Prep Sighting Sighting Run (10°C/min) Prep->Sighting ValidationRun Validation Run (1.0°C/min) Sighting->ValidationRun Set Start Temp -5°C of approx Result Analyze MP Range (Onset to Clear Point) ValidationRun->Result Decision Range < 2.0°C AND Matches Reference? Result->Decision Pass PASS: Identity & Purity Confirmed Decision->Pass Yes Fail FAIL: Investigate Impurities Decision->Fail No Troubleshoot Check for: 1. Isomers (3,4-dichloro) 2. Solvents (Drying) 3. Sublimation Fail->Troubleshoot Troubleshoot->Prep Recrystallize

Figure 1: Decision logic for validating thiazole purity via melting point determination.

References

  • Buchi Labortechnik AG. "Melting Point Matters: The Key to Purity, Identification, and Quality Control." Buchi.com. Accessed February 15, 2026.

  • Westlab. "Measuring the Melting Point - Laboratory Equipment." Westlab.com. May 08, 2023.

  • ResolveMass Laboratories Inc. "Melting Point Determination." Resolvemass.ca. Accessed February 15, 2026.

  • Drawell Analytical. "How a Precision Melting Point Apparatus Can Save Time and Improve Results." Drawellanalytical.com. June 04, 2025.

  • Chemistry LibreTexts. "5.3: Melting Point Analysis - Identity and Purity." Libretexts.org. June 20, 2021.

Sources

Comparative study of thiazole vs oxazole derivatives in pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of thiazole and oxazole derivatives, designed for medicinal chemists and pharmacologists.[1] It synthesizes physicochemical data, metabolic profiles, and synthetic protocols to aid in rational scaffold selection.[1]

Executive Summary: The Bioisosteric Switch

In medicinal chemistry, the interchange between thiazole (sulfur-containing) and oxazole (oxygen-containing) rings is a classic bioisosteric replacement used to modulate potency, solubility, and metabolic stability. While structurally similar, the electronic and steric differences between the sulfur and oxygen atoms drive significant divergence in pharmacological performance.

  • Thiazole: Characterized by higher aromaticity, greater lipophilicity, and increased basicity of the nitrogen. It is often chosen to improve membrane permeability and pi-stacking interactions.[1]

  • Oxazole: Characterized by lower basicity, higher water solubility, and a greater potential for hydrogen bonding via the oxygen atom. It is frequently utilized to lower LogP and address solubility issues.[1]

Physicochemical Profiling

The choice between a thiazole and an oxazole core fundamentally alters the molecular landscape. The following data summarizes the key physicochemical divergences.

Table 1: Comparative Physicochemical Properties
PropertyThiazole (1,3-Thiazole) Oxazole (1,3-Oxazole) Implication for Drug Design
Heteroatom Sulfur (S)Oxygen (O)S is larger (1.02 Å radius) vs O (0.73 Å).
Basicity (pKa of conjugate acid) ~2.5~0.8Thiazole nitrogen is significantly more basic, affecting salt formation and binding site protonation.[1]
Lipophilicity (LogP) Higher (More Lipophilic)Lower (More Hydrophilic)Thiazole improves permeability; Oxazole improves solubility.[1]
Aromaticity High (Significant delocalization)Moderate (Less than thiazole)Thiazole is a better bioisostere for phenyl rings in pi-stacking interactions.[1]
H-Bonding N is acceptor; S is poor acceptor.[1]N is acceptor; O is weak acceptor.[1]Oxazole interacts more strongly with water, enhancing solubility.[1]
Boiling Point 116–118 °C69–70 °CReflects stronger intermolecular forces (dipole/dispersion) in thiazole.[1]

Metabolic Stability & Toxicology

The metabolic fate of these rings is distinct, driven by the susceptibility of the heteroatoms to oxidative enzymes (primarily CYP450).

Thiazole: S-Oxidation & Epoxidation

Thiazoles are generally robust but can serve as metabolic "soft spots."[1] The sulfur atom is prone to S-oxidation by CYP450s, leading to sulfoxides or sulfones.[1] Additionally, the C4-C5 double bond can undergo epoxidation, leading to reactive intermediates (toxicity risk).

  • Key Pathway: S-oxidation → Sulfoxide → Sulfone.[1]

  • Mitigation: Substitution at C2 or C5 sterically hinders oxidative attack.[1]

Oxazole: Ring Scission (Hydrolysis)

Oxazoles are less susceptible to direct heteroatom oxidation but are prone to ring opening (scission).[1] CYP450-mediated oxidation or hydrolytic cleavage can break the O-C2 bond, often resulting in an open-chain nitrile or amide metabolite.[1] This is a critical liability if the ring is essential for pharmacophore rigidity.[1]

  • Key Pathway: C2-hydroxylation (unstable intermediate) → Ring Opening → N-acyl metabolite.[1]

Visualization: Metabolic Fate Pathways

MetabolicFate cluster_legend Metabolic Liability Parent_Thiazole Parent Thiazole S_Oxide Thiazole S-Oxide Parent_Thiazole->S_Oxide CYP450 (S-Oxidation) Epoxide 4,5-Epoxide (Reactive) Parent_Thiazole->Epoxide CYP450 (Epoxidation) Stable_Metabolite Sulfone / Excreted S_Oxide->Stable_Metabolite Further Oxidation Parent_Oxazole Parent Oxazole Hydroxy_Int 2-Hydroxy-Oxazole (Unstable) Parent_Oxazole->Hydroxy_Int CYP450 (Hydroxylation) Ring_Open Ring Scission (N-acyl / Nitrile) Hydroxy_Int->Ring_Open Spontaneous Rearrangement

Caption: Comparative metabolic degradation pathways. Thiazoles typically undergo S-oxidation, while oxazoles are prone to hydrolytic ring opening.

Experimental Protocols: Synthesis

To evaluate these derivatives, reproducible synthesis is required.[1] Below are the standard protocols for generating 2,4-disubstituted derivatives of each ring.

Protocol A: Thiazole Synthesis (Hantzsch Method)

The Gold Standard for thiazole construction.[1] Robust, high-yielding, and scalable.

Reagents:

  • Alpha-bromoacetophenone (1.0 equiv)[1]

  • Thiourea (or Thioamide) (1.2 equiv)

  • Ethanol (Solvent)[2][3]

  • Sodium Carbonate (Na₂CO₃) (Quenching)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 5.0 mmol of alpha-bromoacetophenone in 10 mL of absolute ethanol.

  • Addition: Add 6.0 mmol of thiourea to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 60–90 minutes. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).[1]

  • Precipitation: Cool the reaction to room temperature. The hydrobromide salt of the thiazole may precipitate.[4]

  • Neutralization: Pour the mixture into 50 mL of 10% aqueous Na₂CO₃. The free base will precipitate as a solid.[1]

  • Isolation: Filter the solid, wash with cold water (3x 10 mL), and recrystallize from ethanol/water.

Protocol B: Oxazole Synthesis (Robinson-Gabriel Cyclization)

Requires a pre-formed 2-acylamino ketone precursor.[1][5] More sensitive to conditions than Hantzsch.

Reagents:

  • 2-Acylamino ketone (1.0 equiv)[1]

  • Concentrated Sulfuric Acid (H₂SO₄) or POCl₃ (Cyclodehydrating agent)

  • Ice water (Quenching)

Step-by-Step Methodology:

  • Preparation: Place 2.0 mmol of the 2-acylamino ketone in a dry flask.

  • Cyclization: Add 2 mL of concentrated H₂SO₄ (or 3 mL POCl₃) at 0°C.

  • Heating: Warm the mixture to 60°C and stir for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 50g of crushed ice.

  • Neutralization: Slowly add saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3x 20 mL). Dry organic layer over anhydrous Na₂SO₄.[1][6]

  • Purification: Concentrate in vacuo and purify via silica gel column chromatography (Gradient: 0-40% EtOAc/Hexane).

Visualization: Synthetic Logic Flow

SynthesisFlow Input_Thio Thiourea / Thioamide Hantzsch Hantzsch Synthesis (Reflux EtOH) Input_Thio->Hantzsch Input_Halo Alpha-Haloketone Input_Halo->Hantzsch Input_Amido 2-Acylamino Ketone Robinson Robinson-Gabriel (H2SO4 / POCl3) Input_Amido->Robinson Thiazole 2,4-Disubstituted Thiazole (High Yield) Hantzsch->Thiazole - HBr, - H2O Oxazole 2,4,5-Trisubstituted Oxazole (Moderate Yield) Robinson->Oxazole Cyclodehydration (- H2O)

Caption: Synthetic routes for thiazole (Hantzsch) and oxazole (Robinson-Gabriel) scaffolds.

Case Study: VEGFR-2 Inhibition

A direct comparison of thiazole vs. oxazole bioisosteres in Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors highlights the impact of the Sulfur vs. Oxygen switch.

  • Study Context: Researchers synthesized analogs where the core ring was switched from thiazole to oxazole to assess binding affinity.[1]

  • Observation: The thiazole derivatives consistently showed higher potency (lower IC50) than their oxazole counterparts.

  • Mechanism: The sulfur atom in the thiazole ring is capable of stronger Van der Waals interactions with the hydrophobic pocket of the kinase domain compared to the smaller oxygen atom. Furthermore, the higher basicity of the thiazole nitrogen facilitated a stronger H-bond interaction with the hinge region residues (e.g., Cys919).

  • Outcome: The oxazole derivatives, while more soluble, lost critical binding affinity due to the lack of "aromatic bulk" and weaker basicity.

Strategic Decision Framework (SAR)

When should you choose Thiazole over Oxazole (or vice versa)? Use this logic tree.

Visualization: Scaffold Selection Logic

SAR_Decision Start Lead Optimization Goal? Solubility Need Higher Solubility? Start->Solubility Potency Need Higher Potency/Binding? Solubility->Potency No Oxazole Select OXAZOLE Solubility->Oxazole Yes (Lower LogP) Stability Metabolic Stability Issue? Potency->Stability No Thiazole Select THIAZOLE Potency->Thiazole Yes (Pi-Stacking/Basicity) Stability->Oxazole Avoid S-Oxidation Stability->Thiazole Avoid Ring Opening

Caption: Decision tree for selecting between thiazole and oxazole based on ADME/Tox and potency requirements.

References

  • Lima, L. M., & Barreiro, E. J. (2016).[1] Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry.

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2003).[1] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[1][7]

  • Hantzsch, A. (1887).[1] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft. (Classic Protocol Reference).[1][8]

  • Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry.

  • Dalvie, D., et al. (2002).[1] Metabolism of the 1,3-thiazole ring: Implications for toxicity. Chemical Research in Toxicology.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.